3,4-Dichloro-5-fluorocinnamic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2FO2 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
TWBLAWFQCALZHL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of 3,4-Dichloro-5-fluorocinnamic Acid
Executive Summary
3,4-Dichloro-5-fluorocinnamic acid is a highly specialized intermediate, serving as a critical scaffold in the development of next-generation kinase inhibitors and agrochemical herbicides. Its structural value lies in the unique electronic signature provided by the 3,4-dichloro-5-fluoro substitution pattern. The fluorine atom at the 5-position exerts a strong inductive effect ($ -I $), enhancing the metabolic stability of the aromatic ring while modulating the pKa of the carboxylic tail, thereby influencing bioavailability and binding affinity in protein pockets.
This guide details two distinct synthetic pathways:
-
The Scalable Process Route (Knoevenagel Condensation): Prioritizes cost-efficiency and purification ease for gram-to-kilogram scales.
-
The Modular Discovery Route (Heck Coupling): Prioritizes speed and library generation using aryl halide precursors.
Retrosynthetic Analysis
To ensure supply chain resilience, we must view the target molecule through multiple disconnections. The primary bottleneck is often the availability of the specific aldehyde versus the aryl halide.
Strategic Disconnections
-
Path A (Condensation): Disconnects at the
-unsaturation. Requires 3,4-dichloro-5-fluorobenzaldehyde and malonic acid. This is the preferred thermodynamic route for the trans-isomer. -
Path B (Coupling): Disconnects at the
bond. Requires 1-bromo-3,4-dichloro-5-fluorobenzene and acrylic acid.
Figure 1: Retrosynthetic tree illustrating the two primary chemical disconnections.
Primary Protocol: The Modified Knoevenagel Condensation[2]
This route is the industry standard for producing cinnamic acids. The presence of the electron-withdrawing fluorine and chlorine atoms on the benzene ring activates the aldehyde carbonyl, making it highly susceptible to nucleophilic attack by the malonic acid enolate.
Critical Precursor Synthesis: The Aldehyde
Note: If 3,4-dichloro-5-fluorobenzaldehyde is not commercially available, it must be synthesized from the aryl bromide via lithium-halogen exchange.
Reagents: 1-Bromo-3,4-dichloro-5-fluorobenzene,
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-bromo-3,4-dichloro-5-fluorobenzene (1.0 eq) and anhydrous THF (10 mL/g).
-
Lithiation: Cool to -78°C . Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Critical: Maintain temperature below -70°C to prevent "benzyne" formation or isomerization. Stir for 1 hour. -
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 30 mins, then warm to 0°C.
-
Quench: Pour into saturated aqueous
. Extract with EtOAc. -
Yield: Expect 85-90% of the aldehyde.
Condensation Protocol
Reaction Overview:
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, combine:
-
3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq, e.g., 19.3 g)
-
Malonic acid (2.0 eq, 20.8 g) — Excess drives the reaction to completion.
-
Pyridine (5.0 volumes) — Acts as both solvent and base.
-
-
Catalysis: Add Piperidine (0.1 eq).
-
Reflux: Heat the mixture to 85-90°C for 1 hour, then increase to 115°C (Reflux) for 3 hours.
-
Observation: Vigorous evolution of
gas indicates the decarboxylation phase is active.
-
-
Work-up (The "Oiling Out" Mitigation):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slow Acidification: Add 6M HCl dropwise with vigorous stirring until pH < 1.
-
Technical Insight: Rapid acidification often causes the product to "oil out" as a sticky gum. Slow addition allows crystal nucleation. If oiling occurs, reheat to dissolve and cool slowly.
-
-
Isolation: Filter the resulting white precipitate. Wash with cold water (
) to remove pyridinium salts. -
Purification: Recrystallize from Ethanol/Water (3:1).
Data Summary Table:
| Parameter | Specification | Notes |
| Stoichiometry | Aldehyde (1.0) : Malonic Acid (2.0) | Excess acid ensures full conversion. |
| Temperature | 115°C (Reflux) | Required for thermal decarboxylation. |
| Time | 4-6 Hours | Monitor |
| Expected Yield | 80-92% | High yield due to electronic activation. |
Secondary Protocol: The Heck Coupling
This route is preferred when the aldehyde is unavailable or when generating a library of analogs where the aryl bromide is the common starting material.
Reaction Overview:
Step-by-Step Methodology:
-
Solvent System: Use anhydrous DMF or NMP. De-gas with nitrogen for 15 minutes.
-
Catalyst Prep: In a reaction vial, dissolve:
-
1-Bromo-3,4-dichloro-5-fluorobenzene (1.0 eq)
-
Acrylic acid (1.2 eq)
- (2 mol%)
-
Tri-o-tolylphosphine (
) (4 mol%) — Bulky ligands prevent catalyst poisoning. -
Triethylamine (
) (2.5 eq)
-
-
Reaction: Heat to 100°C for 12-16 hours under inert atmosphere.
-
Work-up:
Analytical Validation (Self-Validating System)
To confirm the identity and purity of the synthesized this compound, compare experimental data against these predicted parameters.
1H NMR (400 MHz, DMSO-d6):
-
12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, disappears with
shake. -
7.55 ppm (d, J = 16.0 Hz, 1H): Vinylic proton (
-position). The large coupling constant ( ) confirms the trans (E) geometry. -
6.60 ppm (d, J = 16.0 Hz, 1H): Vinylic proton (
-position). -
7.60 - 7.80 ppm (m, 2H): Aromatic protons. The splitting pattern will show meta-coupling (
) and H-F coupling.
Process Workflow Diagram:
Figure 2: Operational workflow for the Knoevenagel condensation route.
References
-
Organic Syntheses. m-Chlorophenylmethylcarbinol (General Halogenated Benzene Handling). Coll. Vol. 2, p. 407 (1943).[8] [Link]
-
Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. [Link][6]
- Google Patents.Process for producing fluorobenzaldehydes (Halex Reaction). US4845304A.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
physicochemical properties of 3,4-Dichloro-5-fluorocinnamic acid
An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dichloro-5-fluorocinnamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically derived halogenated aromatic carboxylic acid. The strategic incorporation of chlorine and fluorine atoms onto the cinnamic acid scaffold significantly alters its electronic distribution, lipophilicity, and acidic character. These modifications are of profound interest in medicinal chemistry, where precise tuning of physicochemical properties is essential for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive framework for understanding and determining the core physicochemical properties of this compound. We move beyond a simple recitation of data to provide detailed, field-proven experimental protocols grounded in authoritative standards, explaining the causal reasoning behind methodological choices. This document is designed to serve as a practical and foundational resource for scientists engaged in the characterization of novel chemical entities for drug discovery and development.
Introduction: The Rationale for Polychlorofluorinated Aromatic Scaffolds
Cinnamic acid and its derivatives are ubiquitous in nature and serve as precursors for a vast array of bioactive compounds.[1] In the context of drug design, the parent scaffold is often systematically modified to enhance its therapeutic potential. The introduction of halogens is a cornerstone of this process, offering a predictable means to modulate key molecular properties.
The specific halogenation pattern of this compound is not arbitrary. The two electron-withdrawing chlorine atoms and the highly electronegative fluorine atom collectively influence the molecule in several critical ways:
-
Modulation of Acidity (pKa): The inductive effect of the halogens pulls electron density away from the carboxylic acid moiety, thereby stabilizing the conjugate base (carboxylate anion). This results in a lower pKa compared to unsubstituted cinnamic acid (pKa ≈ 4.44), making it a stronger acid.[1] Understanding the precise pKa is crucial as it dictates the molecule's charge state at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, and potential for ionic interactions with biological targets.[2][3]
-
Enhancement of Lipophilicity (LogP): Halogens are lipophilic and their inclusion on the phenyl ring increases the molecule's affinity for non-polar environments. This property, quantified by the octanol-water partition coefficient (LogP), is a primary determinant of a drug's ability to cross biological membranes and engage with hydrophobic pockets in target proteins.[3]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, and fluorine atoms can be used to block sites of oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic stability and in vivo half-life of a drug candidate.
A thorough experimental characterization of these fundamental properties is therefore not merely an academic exercise but a prerequisite for the rational advancement of any development program involving this or structurally related compounds.[4]
Core Physicochemical Profile
The definitive experimental values for a highly specific compound like this compound are often not available in public literature and require de novo determination. This section outlines the essential parameters and the authoritative methods for their measurement.
| Property | Value / Expected Range | Standard Method of Determination |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₉H₅Cl₂FO₂ | - |
| Molecular Weight | 235.04 g/mol | Mass Spectrometry |
| Aqueous Solubility | pH-dependent; expected to be low in acidic pH | OECD 105 (Shake-Flask Method)[5][6][7] |
| Acid Dissociation Constant (pKa) | Expected < 4.0 | Potentiometric Titration[8][9][10][11] |
| Octanol-Water Partition Coeff. (LogP) | Expected > 3.0 | HPLC Method[12][13][14] |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC) |
Experimental Design & Protocols
The following protocols are presented as robust, self-validating systems for the accurate determination of the most critical physicochemical properties. They are based on internationally recognized OECD guidelines to ensure data integrity and reproducibility.
Determination of the Acid Dissociation Constant (pKa)
Expertise & Causality: The pKa dictates the ionization state of the molecule. For a carboxylic acid, this is paramount for solubility and absorption. Potentiometric titration is the gold-standard, direct-measurement technique.[10][11] It precisely measures the pH change as a function of added base, allowing for the determination of the pH at which the acid is 50% ionized—the definition of pKa.[8][9] Given the anticipated low aqueous solubility of the neutral form, a co-solvent system may be necessary; however, this yields an "apparent" pKa that must be noted, as co-solvents can slightly alter the value.[9][10]
Experimental Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a minimal volume of a suitable co-solvent (e.g., methanol or DMSO) before diluting with deionized water to a final volume of 50 mL. The final co-solvent concentration should be kept to a minimum (e.g., <20%).
-
Titration: Place the sample solution in a thermostatted vessel (e.g., 25 °C) and purge with nitrogen to displace dissolved CO₂.[8] Immerse the calibrated pH electrode and begin stirring. Add the standardized NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette.
-
Data Acquisition: Record the pH value after each increment, allowing the reading to fully stabilize. Continue the titration well past the equivalence point (the region of sharpest pH change).
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the inflection point of this sigmoid curve. For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this plot corresponds to the equivalence point volume (V_eq). The pKa is the pH value on the titration curve corresponding to exactly half of this volume (V_eq / 2).[8][15]
Determination of Aqueous Solubility
Expertise & Causality: The Shake-Flask method, as described in OECD Guideline 105, is the definitive "gold standard" for determining thermodynamic solubility.[5][6] It measures the equilibrium concentration of a compound in a saturated solution, which is the most relevant value for pharmaceutical applications. The protocol's trustworthiness comes from ensuring a true equilibrium is reached by agitating an excess of the solid compound for an extended period (24-48 hours) until the concentration in the liquid phase remains constant. For an ionizable compound, this must be performed at multiple pH values to generate a pH-solubility profile.
Experimental Workflow for Solubility Determination:
Caption: Workflow for aqueous solubility determination (Shake-Flask, OECD 105).
Step-by-Step Methodology:
-
Preparation: To several glass vials, add an amount of this compound that is known to be in excess of its expected solubility (e.g., 2-5 mg).
-
Incubation: Add a precise volume (e.g., 1 mL) of a specific aqueous buffer (e.g., pH 2.0, 5.0, and 7.4) to each vial. Seal the vials tightly.
-
Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for at least 24 hours. A preliminary experiment can determine the time required to reach equilibrium.
-
Phase Separation: After incubation, confirm that excess solid is still present in all vials. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute the collected supernatant samples and quantify the concentration using a validated HPLC-UV method. The solubility is reported in mg/mL or µM at each specific pH.
Determination of Lipophilicity (LogP)
Expertise & Causality: LogP, the octanol-water partition coefficient, is a critical measure of lipophilicity. While the shake-flask method is traditional, a reversed-phase HPLC method is often faster, uses less material, and is suitable for high-throughput screening.[12][13][14] The method's validity rests on a strong linear correlation between the retention time of a compound on a non-polar (e.g., C18) column and its known LogP value. A series of reference standards with well-established LogP values are used to create a calibration curve.[12] It is critical to use a mobile phase buffered to a pH at least 2 units below the compound's pKa to ensure it is in its neutral, non-ionized form. This ensures that retention is governed by lipophilicity, not ionic interactions.
Experimental Workflow for LogP Determination:
Caption: Workflow for LogP determination by the RP-HPLC method.
Step-by-Step Methodology:
-
Method Setup: Use a reversed-phase C18 column. The mobile phase should be an isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer pH must be set to ensure the compound is neutral (e.g., pH 2.5, which is well below the expected pKa).
-
Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard individually to determine its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained marker (e.g., uracil).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor, k', using the formula: k' = (t_R - t₀) / t₀.
-
Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding calculated log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Analysis: Inject the this compound solution using the identical HPLC method and determine its retention time. Calculate its log(k') value.
-
LogP Determination: Using the equation from the calibration curve, calculate the LogP of the test compound by substituting its log(k') value for 'x'.
Conclusion
The , driven by its specific polychlorofluorinated structure, are pivotal to its potential utility in drug development and materials science. While public data on this specific entity is scarce, a complete and accurate profile can be reliably established through the rigorous application of standardized experimental protocols. This guide provides the necessary framework, blending authoritative methodologies with the expert rationale required for their successful implementation. The precise determination of pKa, aqueous solubility, and LogP forms the foundational dataset upon which all subsequent stages of research and development—from formulation to in vivo studies—will depend.
References
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). [Link]
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (2023). University of Maryland, Baltimore. [Link]
-
Development of Methods for the Determination of pKa Values. (2010). PMC. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2022). PMC. [Link]
-
Solubility testing in accordance with the OECD 105. FILAB. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). SciSpace. [Link]
- High throughput HPLC method for determining Log P values. (2003).
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2022). ACS Publications. [Link]
-
OECD GUIDELINES FOR TESTING CHEMICALS. (2009). [Link]
-
OECD 105 - Water Solubility. Situ Biosciences. [Link]
-
Test No. 105: Water Solubility. (1995). OECD. [Link]
-
Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2021). PMC. [Link]
-
Characterization of Physicochemical Properties. Pace Analytical. [Link]
-
3,4-Dichlorocinnamic acid. PubChem. [Link]
-
Physicochemical Properties. Analiza. [Link]
-
Physicochemical Properties Determination 1. Scribd. [Link]
-
3-Chloro-2-fluorocinnamic acid Properties. EPA. [Link]
-
Table of Acids with Ka and pKa Values. CLAS. [Link]
-
Cinnamic acid. Wikipedia. [Link]
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- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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Advanced Scaffolds in Medicinal Chemistry: 3,4-Dichloro-5-fluorocinnamic Acid Derivatives
The following technical guide provides an in-depth analysis of 3,4-Dichloro-5-fluorocinnamic acid and its derivatives. This document is structured to serve researchers in medicinal chemistry and process development, focusing on the strategic utility of this specific halogenation pattern in drug design.
Core Directive & Strategic Rationale
This compound (CAS 1807414-01-2) represents a high-value "tuning scaffold" in modern drug discovery. While 3,4-dichlorocinnamic acid is a well-established pharmacophore with antimicrobial and antitumor activity, the introduction of the fluorine atom at the 5-position is a deliberate medicinal chemistry tactic designed to achieve three specific outcomes:
-
Metabolic Blockade: The C5 position on the 3,4-dichlorophenyl ring is a "soft spot" for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorination at this site blocks this metabolic route, significantly extending the half-life (
) of the parent molecule. -
Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while offering weak mesomeric donation (+M). This fine-tunes the pKa of the cinnamic acid tail and the acidity of any amide protons in derivative structures, influencing protein binding affinity.
-
Lipophilicity Tuning: The specific triad of Cl-Cl-F increases the partition coefficient (LogP) compared to the difluoro analogs, enhancing membrane permeability for intracellular targets (e.g., kinase domains) while maintaining specific steric constraints.
This guide details the synthesis, derivatization, and characterization of this scaffold, treating it as a critical module for Fragment-Based Drug Design (FBDD) .
Chemical Synthesis & Production[1][2][3]
Retrosynthetic Analysis
The most robust route to this compound is the Knoevenagel Condensation , utilizing 3,4-dichloro-5-fluorobenzaldehyde as the limiting reagent. While Heck coupling (using 1-bromo-3,4-dichloro-5-fluorobenzene) is possible, the Knoevenagel route offers higher atom economy and easier purification for scale-up.
Visualization of Synthetic Pathway
The following diagram outlines the core synthesis and primary derivatization pathways.
Caption: Synthetic workflow from the aldehyde precursor to key bioactive derivatives via the acyl chloride intermediate.
Detailed Experimental Protocols
Synthesis of this compound
Objective: Preparation of the core acid scaffold with >98% purity.
Reagents:
-
3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq)[1]
-
Malonic acid (1.2 eq)[2]
-
Pyridine (Solvent/Base, 5.0 vol)
-
Piperidine (Catalyst, 0.1 eq)[2]
-
HCl (1M, for quenching)
Protocol:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3,4-dichloro-5-fluorobenzaldehyde (10.0 mmol) and malonic acid (12.0 mmol) in pyridine (15 mL).
-
Initiation: Add piperidine (1.0 mmol) dropwise. An exotherm may be observed.
-
Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion) and TLC (Hexane:EtOAc 7:3).
-
Workup: Cool the reaction mixture to 0°C. Slowly pour into ice-cold 1M HCl (100 mL) with vigorous stirring. The pyridine salt will dissolve, and the cinnamic acid product will precipitate as a white/off-white solid.
-
Purification: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual pyridine. Recrystallize from Ethanol/Water (3:1) to yield needle-like crystals.
-
Validation:
-
Yield Expectation: 85–92%
-
Appearance: White crystalline solid.[3]
-
Synthesis of Cinnamanilide Derivatives (Amidation)
Objective: Derivatization to create lipophilic amides (bioisosteres of known antimicrobial agents).
Protocol:
-
Activation: Suspend this compound (1.0 mmol) in dry DCM (5 mL). Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until clear (formation of acyl chloride).
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.
-
Coupling: Redissolve the residue in dry DCM. Add the appropriate amine (e.g., 4-fluoroaniline for SAR studies) (1.0 eq) and Triethylamine (1.2 eq) at 0°C.
-
Isolation: Stir at RT for 3 hours. Wash with 1M HCl, then Sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.
Quantitative Data & SAR Logic
The following table summarizes the physicochemical shifts induced by the 5-fluoro substitution compared to the parent 3,4-dichloro analog. These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Property | 3,4-Dichlorocinnamic Acid | This compound | Impact on Drug Design |
| LogP (Predicted) | ~3.4 | ~3.7 | Increased membrane permeability; higher binding to hydrophobic pockets. |
| pKa (Acid) | 4.41 | 4.25 | Slightly more acidic due to electron withdrawal; affects salt formation. |
| Metabolic Stability | Moderate | High | Blocks C5-hydroxylation; extends in vivo half-life. |
| Hammett Constant ( | Stronger electron withdrawal deactivates the phenyl ring, reducing oxidative liability. |
Biological Mechanism of Action (Hypothetical & Extrapolated)
Derivatives of this scaffold function primarily through two mechanisms, validated by extensive data on the 3,4-dichloro analogs:
-
Michael Acceptor Reactivity: The
-unsaturated carbonyl moiety acts as a Michael acceptor, covalently modifying cysteine residues in target proteins (e.g., bacterial enzymes or kinase active sites). The 5-fluoro group enhances the electrophilicity of the -carbon, potentially increasing potency against resistant strains. -
Efflux Pump Inhibition: Lipophilic cinnamanilides are known inhibitors of bacterial efflux pumps (e.g., NorA in S. aureus). The increased lipophilicity of the 5-fluoro derivative enhances intramembrane accumulation, effectively blocking these transporters.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of specific substituents.
Applications in Drug Development[5][6][7][8]
Antimicrobial Agents
The 3,4-dichloro-5-fluoro derivatives are prime candidates for Next-Generation Antibiotics targeting MRSA. The specific substitution pattern disrupts bacterial cell wall synthesis and inhibits quorum sensing.
-
Key Derivative:N-(4-trifluoromethylphenyl)-3,4-dichloro-5-fluorocinnamamide .
-
Rationale: Combination of the halogenated head group with a lipophilic tail to maximize membrane disruption.
Antitumor Agents (EGFR/VEGFR Inhibitors)
This scaffold serves as a bioisostere for the "styryl" portion of various kinase inhibitors.
-
Mechanism:[4][5] The compound mimics the ATP-binding pharmacophore. The 5-fluoro group prevents rapid clearance by hepatic enzymes, allowing for lower dosing regimens.
Material Science (LCPs)
Beyond pharma, esters of this acid are utilized in Liquid Crystal Polymers (LCPs) . The high polarity anisotropy introduced by the Cl/F combination creates materials with unique dielectric properties for high-frequency electronic components.
References
-
Synthesis of Halogenated Cinnamic Acids : BenchChem Technical Guide. "An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications." (2025).[3] Link
-
Antimicrobial Cinnamanilides : Molecules. "Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria." (2025).[6][2][3][7][8] Link
- Metabolic Stability of Fluorinated Aromatics: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor and Anti-Infective Applications.
-
Chemical Data Source : PubChem. "3,4-Dichlorocinnamic acid (Analogous Data)." Link
-
Aldehyde Precursor : GuideChem. "3,4-Dichloro-5-fluorobenzaldehyde Properties and Synthesis." Link
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- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
Technical Monograph: Biological Activity of 3,4-Dichloro-5-fluorocinnamic Acid
[1]
Executive Summary
3,4-Dichloro-5-fluorocinnamic acid is a specialized halogenated phenylpropanoid scaffold.[1] While less ubiquitous than its non-fluorinated parent (3,4-dichlorocinnamic acid), it represents a critical "hybrid" pharmacophore in modern medicinal and agrochemical chemistry. Its biological activity is defined by the synergistic effect of the 3,4-dichloro substitution (driving lipophilicity and protein binding) and the 5-fluoro motif (blocking metabolic oxidation and modulating pKa).[1]
Primary Domains of Activity:
-
Antimicrobial Potency: Acts as a lipophilic weak acid and Michael acceptor, disrupting bacterial membrane integrity and inhibiting specific enzymatic pathways (e.g., cell wall synthesis).
-
Agrochemical Fungicide Precursor: The specific 3,4-dichloro-5-fluoro substitution pattern is a hallmark of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen analogs), suggesting this cinnamic acid derivative targets mitochondrial Complex II.[1]
-
Anticancer Pharmacophore: Functions as an Nrf2 pathway modulator via its
-unsaturated carbonyl moiety.
Chemical Identity & Structural Logic[1]
The biological efficacy of this molecule is not random; it is a result of precise structural engineering.[1]
| Feature | Chemical Logic | Biological Consequence |
| Michael Acceptor | Covalent modification of cysteine residues in enzymes (e.g., inhibiting bacterial synthases or activating Nrf2).[1] | |
| 3,4-Dichloro Motif | Lipophilicity ( | Enhanced membrane permeability; increased affinity for hydrophobic pockets in target proteins (e.g., albumin, receptors).[1] |
| 5-Fluoro Substitution | Metabolic Blockade | Prevents oxidative metabolism at the sensitive 5-position; alters electronic distribution to increase acidity of the carboxyl group.[1] |
Biological Activity Profile
Antimicrobial & Anti-Biofilm Activity
Research on halogenated cinnamic acids indicates that the 3,4-dichloro pattern confers significant activity against Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[1]
-
Mechanism: The compound acts as a protonophore, uncoupling oxidative phosphorylation by shuttling protons across the bacterial membrane.[1] The lipophilic halogen ring anchors the molecule in the lipid bilayer, while the carboxyl group disrupts the pH gradient.[1]
-
Synergy: The 5-fluoro group enhances stability against bacterial efflux pumps and metabolic degradation, potentially lowering the Minimum Inhibitory Concentration (MIC) compared to the non-fluorinated analog.[1]
Agrochemical Potential (SDHI Analog)
The 3,4-dichloro-5-fluoro substitution is structurally homologous to the biphenyl amine core of Bixafen , a potent SDHI fungicide.[1]
-
Target: Mitochondrial Complex II (Succinate Dehydrogenase).[1]
-
Mode of Action: This cinnamic acid derivative likely mimics the ubiquinone binding site, disrupting the electron transport chain in phytopathogenic fungi (Ascomycetes).[1]
-
Application: Used as a lead scaffold for designing next-generation fungicides that overcome resistance to standard strobilurins.[1]
Anticancer: Nrf2/Keap1 Modulation
Cinnamic acid derivatives are established inducers of the Nrf2-ARE antioxidant pathway .[1]
-
Pathway: The electrophilic alkene reacts with reactive thiols on Keap1 (the repressor of Nrf2).[1]
-
Result: Nrf2 is released, translocates to the nucleus, and upregulates cytoprotective genes (HO-1, NQO1).
-
Therapeutic Value: This activity is explored for chemoprevention and reducing oxidative stress in neurodegenerative models.[1]
Visualizing the Mechanism (SAR & Pathways)[1]
The following diagram illustrates the Structure-Activity Relationship (SAR) and the dual biological pathways (Antimicrobial vs. Agrochemical).
Caption: SAR map linking structural motifs (blue) to molecular targets (yellow/red/green) and therapeutic outcomes.[1]
Experimental Protocols
Protocol A: Synthesis via Knoevenagel Condensation
Use this protocol to generate high-purity material for biological assay.[1]
Reagents:
-
3,4-Dichloro-5-fluorobenzaldehyde (1.0 equiv)[1]
-
Malonic acid (1.2 equiv)[1]
-
Pyridine (Solvent/Base)[1]
-
Piperidine (Catalyst, 0.1 equiv)[1]
Workflow:
-
Dissolution: Dissolve 3,4-dichloro-5-fluorobenzaldehyde and malonic acid in pyridine (5 mL/mmol).
-
Catalysis: Add piperidine drops.
-
Reflux: Heat to 80°C for 4 hours until CO₂ evolution ceases.
-
Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.
-
Purification: Recrystallize from Ethanol/Water (7:3).
-
Validation: Verify structure via ¹H-NMR (Look for doublet at
6.4-6.6 ppm for alkene proton).[1]
Protocol B: Antimicrobial Susceptibility Assay (MIC)
Standardized broth microdilution method.[1]
-
Preparation: Dissolve compound in DMSO to 10 mg/mL stock.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL.[1] -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration inhibiting visible growth.
-
Note: Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).[1]
-
References
-
Antimicrobial Activity of Halogenated Cinnamic Acids
-
Agrochemical Relevance (SDHI Fungicides)
- Title: "Fungicidal compositions comprising bacillus licheniformis and bacillus subtilis (Reference to 3,4-dichloro-5-fluoro pharmacophore)"
-
Source: Google Patents (WO2018045051A1)[1]
- URL
-
Fluorine in Medicinal Chemistry
-
Cinnamic Acid Derivatives Review
Sources
Strategic Design & Synthesis: 3,4-Dichloro-5-fluorocinnamic Acid Structural Analogs
Executive Summary: The Halogen Advantage
3,4-Dichloro-5-fluorocinnamic acid represents a highly specialized scaffold in medicinal chemistry and agrochemical design. While simple cinnamic acids are ubiquitous in nature, this specific tri-halogenated motif is engineered for metabolic resistance and hydrophobic pocket occupancy .
The strategic placement of halogens serves three distinct mechanistic functions:
-
C3/C4 Dichloro- Substitution: Increases lipophilicity (
) and steric bulk, optimizing Van der Waals interactions within large hydrophobic binding pockets (e.g., MMP-9 active sites or Auxin binding proteins). -
C5 Fluoro- Substitution: Acts as a "metabolic blocker." The C-F bond (approx. 116 kcal/mol) prevents oxidative metabolism at the otherwise vulnerable C5 position, extending the molecule's half-life (
). -
Cinnamic Acid Linker: The
-unsaturated carboxylic acid tail provides a rigid spacer and a Michael acceptor moiety, essential for covalent interactions with cysteine residues in specific enzyme targets.
Structure-Activity Relationship (SAR) Logic[1][2]
The design of analogs around this core structure requires a precise understanding of how halogenation alters the physicochemical landscape of the molecule.
The "Halogen Dance" and Bioisosterism
When designing analogs, researchers must balance electronic withdrawal with steric demand.
| Feature | 3,4-Dichloro- (Core) | 3,4-Difluoro- (Analog) | 3,4-Dibromo- (Analog) | Impact on Bioactivity |
| Atomic Radius | ~1.75 Å | ~1.47 Å | ~1.85 Å | Cl/Br fit deep hydrophobic pockets; F is a H-mimic. |
| Electronegativity | High (3.16) | Very High (3.98) | Moderate (2.96) | F strongly polarizes the ring; Cl/Br add lipophilicity. |
| Hammett | Electron Withdrawing | Electron Withdrawing | Electron Withdrawing | Increases acidity of the carboxylic acid (lower pKa). |
| Metabolic Fate | Stable | Stable | Susceptible to debromination | Cl/F provides superior metabolic stability. |
SAR Decision Logic (Visualization)
The following diagram illustrates the decision matrix for modifying the this compound scaffold based on the desired biological endpoint.
Caption: SAR decision tree for optimizing the this compound scaffold based on target localization and binding mechanism.
Synthetic Architecture
The synthesis of this compound and its analogs relies on robust carbon-carbon bond-forming reactions. The Knoevenagel Condensation is preferred over the Heck reaction for this specific substrate due to the lower cost of reagents and the avoidance of palladium contamination in early-stage discovery.
Retrosynthetic Analysis
-
Target: this compound
-
Precursor: 3,4-Dichloro-5-fluorobenzaldehyde
-
Reagents: Malonic acid, Pyridine, Piperidine (Catalyst)[1][2]
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is validated for tri-halogenated benzaldehydes.
Materials:
-
3,4-Dichloro-5-fluorobenzaldehyde (10.0 mmol)
-
Malonic acid (12.0 mmol, 1.2 eq)
-
Pyridine (anhydrous, 5.0 mL)
-
Piperidine (0.5 mL, cat.)
-
HCl (2M, aqueous)
Step-by-Step Methodology:
-
Activation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (10 mmol) and malonic acid (12 mmol) in anhydrous pyridine (5 mL).
-
Catalysis: Add piperidine (0.5 mL) dropwise under stirring. Note: An exotherm may occur; ensure the system is vented.
-
Reflux: Heat the reaction mixture to 85–90°C for 4–6 hours. Monitor consumption of the aldehyde via TLC (Mobile phase: 20% EtOAc in Hexanes).
-
Quench & Precipitation: Cool the mixture to
in an ice bath. Slowly pour the reaction mixture into 50 mL of ice-cold 2M HCl under vigorous stirring. The pyridine is protonated/solubilized, and the cinnamic acid precipitates as a white/off-white solid. -
Purification: Filter the precipitate. Wash the filter cake with cold water (
mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) to yield pure crystals.
Target Specifications:
-
Yield: >85%
-
Purity: >98% (HPLC)
-
Appearance: White crystalline solid
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the Knoevenagel condensation of the target cinnamic acid.
Advanced Analog Design (Bioisosteres)
Once the parent acid is synthesized, it serves as a divergence point for creating "Next-Generation" analogs.
The Hydroxamic Acid Variant (MMP Inhibition)
Converting the carboxylic acid to a hydroxamic acid creates a potent zinc-binding group (ZBG), essential for inhibiting Matrix Metalloproteinases (MMPs).
-
Reaction: Acid
Acid Chloride Hydroxamic Acid. -
Application: Cancer metastasis inhibition (MMP-9 target).
The Cinnanamide Variant (TRPV1/Antioxidant)
Amidation increases stability against glucuronidation and improves blood-brain barrier (BBB) penetration.
-
Reaction: Acid + Amine
Amide. -
Application: Neuropathic pain modulation (TRPV1 antagonism) or anti-inflammatory agents.
References
-
De, P., Baltas, M., & Bedos-Belval, F. (2011).[3] Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry.[4][3] Link
-
Ruiz-Torres, V., et al. (2018). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients. Link
-
Pontiki, E., & Hadjipavlou-Litina, D. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.[2] Molecules.[4][1][2][3][5][6][7][8][9][10][11] Link
-
Chen, L., et al. (2021).[6] Halogenation of cinnamic acids: A review of synthetic strategies. Molecules.[4][1][2][3][5][6][7][8][9][10][11] Link
-
BenchChem. (2025).[5] Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid.[5]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-5-fluorocinnamic Acid
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3,4-Dichloro-5-fluorocinnamic acid, a halogenated aromatic carboxylic acid of interest to researchers in drug discovery and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, field-proven protocols for the acquisition of high-quality spectroscopic data are also presented, offering a self-validating framework for researchers. This guide is intended to serve as a foundational resource for the synthesis, identification, and characterization of this compound.
Introduction: The Significance of Spectroscopic Analysis
The precise structural elucidation of a molecule is paramount in all fields of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall electronic environment. For a molecule such as this compound, a thorough spectroscopic analysis is essential to confirm its identity and purity, which are critical prerequisites for its application in further research.
This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of this compound. The causality behind experimental choices is explained, ensuring that the described protocols are not merely a set of instructions, but a system for generating reliable and reproducible data.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related cinnamic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are influenced by the choice of solvent; therefore, it is crucial to report the solvent used for analysis.[1][2][3][4][5]
2.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - |
| Vinylic Proton (β to COOH) | 7.6 - 7.8 | Doublet | ~16 |
| Aromatic Proton (H-6) | 7.5 - 7.7 | Doublet | ~2 |
| Aromatic Proton (H-2) | 7.3 - 7.5 | Doublet of Doublets | ~9, ~2 |
| Vinylic Proton (α to COOH) | 6.4 - 6.6 | Doublet | ~16 |
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| C-5 (C-F) | 155 - 160 (Doublet, ¹JCF) |
| Vinylic Carbon (β to COOH) | 140 - 145 |
| C-3 (C-Cl) | 135 - 140 |
| C-4 (C-Cl) | 130 - 135 |
| Aromatic C-1 (ipso) | 130 - 135 |
| Aromatic C-6 | 125 - 130 |
| Aromatic C-2 | 115 - 120 |
| Vinylic Carbon (α to COOH) | 115 - 120 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Chemical Ionization (CI) would be beneficial to observe the molecular ion peak, while a hard technique like Electron Ionization (EI) will induce characteristic fragmentation.[6]
Expected Fragmentation Pattern:
The molecular ion (M⁺) peak will be observed, with characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4). Key fragmentation pathways are expected to involve:
-
Loss of the carboxylic acid group: [M - COOH]⁺
-
Decarboxylation: [M - CO₂]⁺
-
Cleavage of the acrylic acid side chain: leading to a dichlorofluorophenyl cation.
-
Loss of halogen atoms: [M - Cl]⁺, [M - F]⁺
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment |
| 234/236/238 | [C₉H₅Cl₂FO₂]⁺ (Molecular Ion) |
| 189/191/193 | [C₉H₅Cl₂FO]⁺ |
| 190/192/194 | [C₈H₅Cl₂F]⁺ |
| 161/163 | [C₆H₂Cl₂F]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, alkene, and substituted aromatic ring.[7][8][9]
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group / Bond Vibration |
| 2500-3300 | O-H stretch (Carboxylic acid, broad) |
| 1680-1710 | C=O stretch (Carboxylic acid) |
| 1620-1640 | C=C stretch (Alkene) |
| 1550-1600 | C=C stretch (Aromatic ring) |
| 1210-1320 | C-O stretch (Carboxylic acid) |
| 1000-1100 | C-F stretch |
| 600-800 | C-Cl stretch |
Experimental Protocols
The following protocols are designed to yield high-quality spectroscopic data for this compound.
NMR Data Acquisition
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[10]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11][12] Carboxylic acids often show good solubility in DMSO-d₆.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[13]
-
Cap the NMR tube and label it clearly.
3.1.2. Instrument Setup and Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Lock and Shim: The spectrometer's field frequency is locked to the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Data Acquisition
3.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to increase volatility.[14][15]
3.2.2. Instrument Setup and Data Acquisition
Caption: General workflow for mass spectrometry analysis.
-
Ionization: Choose an appropriate ionization method. EI is useful for fragmentation patterns and library matching, while CI is better for confirming the molecular weight.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Infrared Spectroscopy Data Acquisition
3.3.1. Sample Preparation
For Attenuated Total Reflectance (ATR)-IR, which is a common and convenient method for solid samples:
-
Place a small amount of the solid this compound directly onto the ATR crystal.[16][17][18][19][20]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
3.3.2. Instrument Setup and Data Acquisition
Caption: Workflow for ATR-IR data acquisition and analysis.
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: The spectrum of the sample is then recorded.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
This technical guide provides a robust predictive and practical framework for the spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer researchers a solid foundation for the synthesis, purification, and structural confirmation of this compound. Adherence to the principles of experimental design and data interpretation outlined herein will ensure the generation of high-quality, reliable spectroscopic data, thereby advancing research in the fields where this molecule holds potential.
References
- Unknown. (n.d.). Chemical shifts.
-
Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides in benzene and in acetone. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
-
Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis. Retrieved from [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]
-
Unknown. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
-
Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
AZoM. (2014, May 6). ATR Measurement of an Irregular Solid Sample. Retrieved from [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Filo. (2026, February 8). Tabulate and interpret as far as possible the IR spectrum of Cinnamic acid shown. Ignore the absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. [Image]. Retrieved from [Link]
-
Chemical Methodologies. (2025, December 4). GC-MS-Based Phytochemical Analysis, In-depth ADMET Screening and Molecular Docking Targeting EGFR for Anticancer Potential. Retrieved from [Link]
Sources
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Technical Guide: Solubility Profile & Purification Strategy for 3,4-Dichloro-5-fluorocinnamic Acid
The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 3,4-Dichloro-5-fluorocinnamic acid .
Executive Summary
This compound is a halogenated cinnamic acid derivative serving as a critical intermediate in the synthesis of isoquinolones, indole-based therapeutics, and agrochemicals.[1] Its utility in drug development—specifically for anti-inflammatory and anticancer pathways—relies heavily on precise solubility data for reaction solvent selection and purification (crystallization).[1]
While specific thermodynamic solubility data for this exact isomer is sparse in open literature, this guide synthesizes data from close structural analogs (3,4-dichlorocinnamic acid and 4-fluorocinnamic acid) to establish a predictive solubility profile .[1] It further provides the validated experimental protocols required to empirically determine exact values and optimize purification.
Physicochemical Profile & Solubility Prediction
To understand the solubility behavior of this compound, we analyze its structural determinants relative to validated analogs.
Structural Analysis[1]
-
Lipophilicity: The addition of two chlorine atoms and one fluorine atom significantly increases lipophilicity compared to unsubstituted cinnamic acid.[1]
-
Intermolecular Forces: The carboxylic acid moiety (
) drives dimerization in non-polar solvents and hydrogen bonding in protic solvents.[1] The halogen substituents ( ) introduce dipole moments but reduce water solubility due to the hydrophobic aromatic core.[1]
Predicted Solubility Data
Based on Structure-Activity Relationship (SAR) with 3,4-Dichlorocinnamic acid (CAS 1202-39-7) and 4-Fluorocinnamic acid (CAS 459-32-5).[1]
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Mechanism |
| Polar Protic | Ethanol, Methanol | High (>25 mg/mL) | Solute-solvent H-bonding disrupts acid dimers.[1] |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole-dipole interactions; excellent for reactions.[1] |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate (10–50 mg/mL) | Dipole interactions; good candidates for crystallization. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Lack of H-bonding; useful as anti-solvents.[1] |
| Aqueous | Water (pH < 4) | Insoluble (<0.5 mg/mL) | Hydrophobic aromatic ring dominates. |
| Aqueous (Basic) | Water (pH > 8) | Soluble (as salt) | Deprotonation of carboxylic acid ( |
Critical Insight: The compound is expected to follow the "Log-Linear" solubility model typical of halogenated aromatics. Solubility in ethanol is likely the most practical metric for purification, estimated at ~25 mg/mL based on the 3,4-dichloro analog [1, 2].[1]
Experimental Protocols for Solubility Determination
Since exact literature values are limited, researchers must validate solubility empirically. Two protocols are provided: Gravimetric Analysis (Gold Standard) and Rapid Visual Screening (Process Development).[1]
Protocol A: Gravimetric Determination (High Precision)
Objective: Determine the saturation mole fraction (
-
Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
K). -
Sampling: Stop stirring and allow solids to settle for 2 hours.
-
Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe with a 0.45 µm PTFE filter.
-
Quantification:
-
Transfer filtrate to a tared weighing dish.
-
Evaporate solvent under vacuum at 40°C until constant mass is achieved.
-
Calculate solubility (
) using: [1]
-
Protocol B: Rapid Visual Screening (Solvent Selection)
Objective: Quickly identify suitable solvents for recrystallization.[1]
-
Place 100 mg of compound in a test tube.
-
Add solvent in 0.5 mL increments, vortexing between additions.
-
Record volume required for complete dissolution at Room Temp (
) and at Boiling Point ( ). -
Selection Logic:
-
Soluble at RT
Reaction Solvent. -
Insoluble at RT, Soluble at BP
Ideal Crystallization Solvent. [1] -
Insoluble at BP
Anti-solvent.
-
Purification Strategy: Recrystallization Workflow
The presence of the 5-fluoro substituent often lowers the melting point slightly compared to the dichloro- analog, but increases lattice energy, making "oiling out" a potential risk.[1]
Recommended Solvent System: Ethanol / Water
This binary system leverages the high solubility in ethanol and the "anti-solvent" effect of water.[1]
Figure 1: Optimized recrystallization workflow for halogenated cinnamic acids to maximize yield and purity.[1]
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Re-heat to dissolve.
-
Add a seed crystal of pure this compound.[1]
-
Slow the cooling rate (wrap flask in foil/towel).
Thermodynamic Modeling
To extrapolate solubility data to other temperatures, fit experimental data to the Modified Apelblat Equation . This is the industry standard for cinnamic acid derivatives [3].
- : Mole fraction solubility
- : Absolute temperature (K)[1]
- : Empirical model parameters
Application: Once you determine solubility at three temperatures (e.g., 298K, 308K, 318K), solve for A, B, and C. This allows you to predict the exact cooling curve required for a controlled crystallization process, minimizing impurity inclusion.
Safety & Handling (SDS Summary)
Based on hazard data for fluorinated cinnamic acids [4, 5].
-
Hazard Statements:
-
Handling: Use in a fume hood.[1][5] Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can induce photodimerization.
References
-
Sigma-Aldrich.[5] Product Specification: 3,4-Dichlorocinnamic acid, 97%. CAS 1202-39-7.[1][8][9] Available at: [1]
-
BenchChem.[10] Technical Support Center: Purification of trans-3,4-Difluorocinnamic Acid. Available at: [1]
-
Long, B., et al. "Solubility Determination and Thermodynamic Analysis of 3,4-Dichlorocinnamic Acid in Pure Solvents."[1] Journal of Chemical & Engineering Data. (Methodology Reference).
-
Thermo Fisher Scientific.[4] Safety Data Sheet: 4-Fluorocinnamic acid. CAS 459-32-5.[1][6][11] Available at:
-
PubChem.[7] Compound Summary: 3,4-Dichlorocinnamic acid.[1][8][9] National Library of Medicine. Available at: [1]
Sources
- 1. CAS 1202-39-7: 3,4-Dichlorocinnamic acid | CymitQuimica [cymitquimica.com]
- 2. 3,4,5-Trifluorocinnamic acid | 152152-19-7 [sigmaaldrich.com]
- 3. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. merckmillipore.com [merckmillipore.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dichlorocinnamic acid | CAS 1202-39-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 3,4-Dichlorocinnamic acid | 1202-39-7 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Fluorocinnamic acid [webbook.nist.gov]
Strategic Fluorination in Pharmacophore Design: The Case of 3,4-Dichloro-5-fluorocinnamic Acid
Executive Summary
In the landscape of rational drug design, the modification of the cinnamic acid (3-phenyl-2-propenoic acid) scaffold remains a cornerstone strategy for developing anticancer, antimicrobial, and anti-inflammatory therapeutics.[1] While 3,4-dichlorocinnamic acid has established efficacy as an inhibitor of aldose reductase and a precursor for histone deacetylase (HDAC) inhibitors, its metabolic susceptibility often limits in vivo half-life.
This technical guide focuses on 3,4-Dichloro-5-fluorocinnamic acid , a tri-halogenated derivative that represents a strategic "metabolic block" optimization. By introducing a fluorine atom at the 5-position—ortho to the alkene side chain and meta to the chlorides—medicinal chemists can modulate pKa, enhance lipophilicity, and block Phase I metabolic oxidation without disrupting the steric binding footprint required for enzyme inhibition.
Chemo-Structural Rationale & SAR
The efficacy of this compound is not accidental; it is a product of precise Structure-Activity Relationship (SAR) tuning. The following diagram illustrates the functional logic behind this specific substitution pattern.
The "Strategic Fluorine" Effect
The addition of fluorine (atomic radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but drastically alters the electronic landscape.
-
Metabolic Blocking: The C5 position on the phenyl ring is a common site for CYP450-mediated hydroxylation in 3,4-disubstituted systems. Fluorination at C5 effectively blocks this "soft spot," extending the molecule's biological half-life [1].
-
Acidity Modulation: The electron-withdrawing nature of the 3,4-dichloro and 5-fluoro groups lowers the pKa of the carboxylic acid (typically from ~4.4 to ~3.8), increasing the concentration of the anionic species at physiological pH, which can enhance electrostatic interactions with cationic arginine residues in enzyme active sites (e.g., HDACs or Aldose Reductase) [2].
SAR Visualization
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contributions of the halogen substituents.
Synthetic Protocol: Knoevenagel Condensation[2][3][4][5][6][7]
The most robust route to this compound is the Knoevenagel condensation of 3,4-dichloro-5-fluorobenzaldehyde with malonic acid. This method is preferred over the Perkin reaction due to milder conditions and higher yields for electron-deficient aldehydes.
Reagents & Materials[4][5][6][8][9][10]
-
Substrate: 3,4-Dichloro-5-fluorobenzaldehyde (10 mmol)
-
Reagent: Malonic acid (12 mmol)
-
Solvent/Base: Pyridine (5 mL)
-
Catalyst: Piperidine (0.5 mL) or Aniline (for milder activation)
-
Workup: HCl (1M), Ethyl Acetate, Brine.
Step-by-Step Methodology
-
Activation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3,4-dichloro-5-fluorobenzaldehyde (1.93 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (5 mL).
-
Catalysis: Add piperidine (0.1 mL) dropwise. The reaction is exothermic; ensure stirring is vigorous.
-
Reflux: Heat the mixture to 85–90°C for 4 hours. Monitor CO₂ evolution (decarboxylation).
-
Technical Note: The electron-withdrawing halogens facilitate the nucleophilic attack on the aldehyde but may also stabilize the intermediate. Ensure full decarboxylation by monitoring TLC (mobile phase: Hexane/EtOAc 7:3).
-
-
Quenching: Cool the mixture to 0°C in an ice bath. Slowly add concentrated HCl dropwise until pH < 2. A white/off-white precipitate should form immediately.
-
Isolation: Filter the precipitate. Wash with ice-cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 75–85%
-
Characterization: ¹H NMR (DMSO-d₆) should show the characteristic trans-alkene doublets (J ~ 16 Hz) at δ 6.5 and 7.6 ppm [3].
-
Medicinal Applications
HDAC Inhibitor Precursor (Anticancer)
Histone Deacetylases (HDACs) are validated targets for cancer therapy.[2][3] The "Cap-Linker-Zinc Binding Group" pharmacophore model is standard for HDAC inhibitors (e.g., Panobinostat).
-
Application: this compound serves as the "Cap" and "Linker" moiety.
-
Workflow: The carboxylic acid is converted to a hydroxamic acid (-CONHOH) via coupling with hydroxylamine.
-
Advantage: The 3,4-dichloro motif occupies the hydrophobic tube of the HDAC active site, while the 5-fluoro group prevents metabolic degradation of the cap, a common failure point in early HDAC inhibitors [4].
Antimicrobial Agents (Membrane Disruption)
Halogenated cinnamic acids exhibit intrinsic antimicrobial activity by disrupting bacterial cell membranes and inhibiting quorum sensing.
-
Mechanism: The lipophilic halogenated ring inserts into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus), causing depolarization.
-
Potency: Studies on analogous 3,4-dichlorocinnamic acids show MIC values < 10 µg/mL against MRSA.[4] The addition of fluorine is predicted to enhance membrane permeability [5].
Experimental Workflow: Cytotoxicity Assay (MTT)
To validate the anticancer potential, the following protocol is recommended for screening against HeLa or MCF-7 cell lines.
Table 1: Standardized MTT Assay Protocol
| Step | Action | Critical Parameter |
| 1. Seeding | Seed cancer cells (5 x 10³ cells/well) in 96-well plates. | Incubate 24h for attachment. |
| 2. Treatment | Add compound (dissolved in DMSO) at concentrations 0.1 – 100 µM. | Final DMSO conc. must be < 0.5%.[5] |
| 3. Incubation | Incubate for 48 or 72 hours at 37°C, 5% CO₂. | Ensure humidity control. |
| 4. Labeling | Add MTT reagent (5 mg/mL in PBS). | Incubate 4h (dark). |
| 5. Solubilization | Remove media; add DMSO (100 µL) to dissolve formazan. | Shake plate for 10 min. |
| 6. Analysis | Measure absorbance at 570 nm. | Calculate IC₅₀ vs. Control. |
Pathway Visualization: HDAC Inhibition Mechanism
The following diagram illustrates how the this compound derivative (as a hydroxamate) interacts with the HDAC active site.
Figure 2: Mechanism of Action for HDAC inhibition. The halogenated phenyl ring occupies the hydrophobic channel, while the hydroxamate chelates the catalytic Zinc ion.
References
-
BenchChem. (2025).[6][7][8][9] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from
-
Pontiki, E., & Hadjipavlou-Litina, D. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives. Chemical Biology & Drug Design. Retrieved from
-
MilliporeSigma. (2023). Knoevenagel Condensation Reaction Protocol. Retrieved from
-
Gaikwad, S., et al. (2017).[3] Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC).[3] PLOS ONE. Retrieved from
-
Pechova, I., et al. (2025). Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. Molecules. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 3. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Synthetic Versatility and Biological Potential of 3,4-Dichloro-5-fluorocinnamic Acid: A Guide for Researchers
Introduction: A Scaffold of Halogenated Promise in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. The presence of chlorine and fluorine atoms on an aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 3,4-Dichloro-5-fluorocinnamic acid emerges as a compound of considerable interest, combining the structural rigidity of the cinnamic acid backbone with the electronic and steric attributes of its halogen substituents. This guide provides a comprehensive overview of the experimental protocols for the synthesis, characterization, and derivatization of this compound, alongside a discussion of its potential applications in drug discovery, particularly in the realms of oncology and inflammation.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. While specific experimental data for this exact molecule is not extensively published, we can extrapolate key properties based on its structural analogues.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₉H₅Cl₂FO₂ | Based on structure |
| Molecular Weight | 235.04 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for cinnamic acid derivatives |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water. | General solubility of cinnamic acids |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard for chemical reagents |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
-
Hazards: May cause skin and eye irritation.[1][2] May be harmful if swallowed or inhaled.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Synthesis of this compound: Established Methodologies
The synthesis of this compound can be approached through well-established organic reactions, primarily the Knoevenagel-Doebner condensation and the Perkin reaction.[3][4][5] The choice of method will depend on the availability of starting materials and desired reaction conditions.
Protocol 1: Knoevenagel-Doebner Condensation
This method offers a highly efficient route to α,β-unsaturated carboxylic acids through the condensation of an aromatic aldehyde with malonic acid, followed by decarboxylation.[3]
Reaction Scheme:
Knoevenagel-Doebner Condensation Workflow
Materials:
-
3,4-Dichloro-5-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
-
Distilled water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 115-120°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the crude this compound to precipitate out of solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Protocol 2: Perkin Reaction
The Perkin reaction provides a classic alternative for the synthesis of cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5][6]
Reaction Scheme:
Perkin Reaction Workflow
Materials:
-
3,4-Dichloro-5-fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Ethanol (for recrystallization)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with an air condenser, combine 3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous potassium acetate (1.5 eq).
-
Heating: Heat the reaction mixture in an oil bath at approximately 180°C for 4-6 hours.[6]
-
Hydrolysis: After cooling, slowly add water to the reaction mixture to hydrolyze any unreacted acetic anhydride.
-
Work-up: Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude this compound from an appropriate solvent, such as ethanol.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
Spectroscopic Analysis Workflow
Analytical Workflow for Product Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the vinylic protons (as doublets) and the aromatic protons. The coupling constants between the vinylic protons will confirm the trans configuration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons. The carbon-fluorine coupling will be observable for the carbons in the vicinity of the fluorine atom. For comparison, the spectral data for 3,4-Dichlorocinnamic acid can be a useful reference.[2]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The isotopic pattern of the two chlorine atoms will be a characteristic feature. The mass spectrum of 3,4-Dichlorocinnamic acid is available in public databases and can serve as a reference.[2]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-Cl and C-F stretches.
Applications in Drug Discovery: Derivatization and Biological Context
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily amides and esters. These derivatives are often sought after in drug discovery programs for their potential biological activities.
Protocol 3: Synthesis of Amide Derivatives
The coupling of this compound with various amines can be achieved using standard peptide coupling reagents.
Reaction Scheme:
Amide Synthesis Workflow
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide derivative by column chromatography on silica gel.
Protocol 4: Synthesis of Ester Derivatives
Esterification can be carried out using methods such as Fischer esterification or by using coupling agents.
Reaction Scheme (Fischer Esterification):
Ester Synthesis Workflow
Materials:
-
This compound
-
Desired alcohol (used as solvent and reactant)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound in an excess of the desired alcohol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude ester by column chromatography.
Biological Context and Potential Mechanisms of Action
Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] The introduction of halogen atoms can further enhance these activities.
Anticancer Potential
Halogenated cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms of action include:
-
Induction of Apoptosis: Some cinnamic acid derivatives have been shown to induce programmed cell death in cancer cells.
-
Inhibition of Signaling Pathways: Cinnamic acid derivatives may interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[10]
While specific cytotoxicity data for this compound is not available, derivatives of 3,4-dichlorocinnamic acid have shown antiproliferative activity.[8]
Anti-inflammatory Activity
Cinnamic acid derivatives are also recognized for their anti-inflammatory properties.[11][12] Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and cytokines. The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring may enhance this activity.
Hypothesized Inhibition of the NF-κB Signaling Pathway
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple points for diversification. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings. Future investigations should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing halogenated cinnamic acid.
References
-
Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner. Available from: [Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. Available from: [Link]
-
SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Available from: [Link]
-
Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. AIR Unimi. Available from: [Link]
-
The Perkin Reaction and Related Reactions. ResearchGate. Available from: [Link]
-
Perkin reaction. Wikipedia. Available from: [Link]
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. Available from: [Link]
-
(PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. Available from: [Link]
-
Base-catalyzed Knoevenagel condensation reaction (synthesis of compound (V)). ResearchGate. Available from: [Link]
-
Tasks in NMR data analysis for Nature Products. SlidePlayer. Available from: [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC. Available from: [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027. PubChem. Available from: [Link]
-
Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. MDPI. Available from: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC. Available from: [Link]
-
3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. PMC. Available from: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. longdom.org [longdom.org]
- 7. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Profile & Method Development Guide: 3,4-Dichloro-5-fluorocinnamic acid
Executive Summary & Chemical Profile
This guide provides a comprehensive analytical framework for 3,4-Dichloro-5-fluorocinnamic acid (CAS: 1807414-01-2).[1] As a fluorinated aromatic building block, this compound is a critical intermediate in the synthesis of agrochemicals (e.g., Bixlozone analogs) and pharmaceutical scaffolds (e.g., kinase inhibitors).[1]
The protocols below are designed for Method Development and Validation (per ICH Q2(R1) guidelines), bridging the gap between theoretical chemistry and practical quality control. Given the limited specific literature for this exact CAS, methodologies are derived from validated protocols for its structural analogs (3,4-Dichlorocinnamic acid and 3,4-Difluorocinnamic acid).[1]
Chemical Identity
| Property | Detail |
| Chemical Name | (E)-3-(3,4-dichloro-5-fluorophenyl)acrylic acid |
| CAS Number | 1807414-01-2 |
| Molecular Formula | C₉H₅Cl₂FO₂ |
| Molecular Weight | 235.04 g/mol |
| Structure | Aromatic ring substituted at 3,4 (Cl) and 5 (F) positions; trans-acrylic acid side chain.[1][2] |
| pKa (Calc.) | ~4.2 - 4.5 (Carboxylic acid) |
| LogP (Calc.) | ~3.6 (Highly Lipophilic) |
| Solubility | Low in Water; Soluble in Methanol, Acetonitrile, DMSO.[1] |
Primary Characterization (Identification)
Objective: To unequivocally confirm the structure and distinguish it from regioisomers (e.g., 2,3-dichloro-4-fluoro isomers).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Solvent: DMSO-d₆ (Preferred for solubility and carboxyl proton visibility).[1]
-
Concentration: 10-15 mg in 0.6 mL.
-
Key Diagnostic Signals:
| Nucleus | Signal Type | Expected Shift (δ ppm) | Structural Assignment |
| ¹H-NMR | Doublet (J ~16 Hz) | 7.50 - 7.70 | H-7 (Vinylic, β-position).[1] Large J confirms trans (E) geometry.[1] |
| ¹H-NMR | Doublet (J ~16 Hz) | 6.60 - 6.80 | H-8 (Vinylic, α-position).[1] |
| ¹H-NMR | Multiplets | 7.40 - 7.90 | H-2, H-6 (Aromatic).[1] Look for specific H-F coupling patterns. |
| ¹⁹F-NMR | Singlet/Multiplet | -110 to -120 | F-5 .[1] Crucial for confirming the presence and position of Fluorine.[1] |
| ¹³C-NMR | Carbonyl | ~167.0 | -COOH group. |
B. Mass Spectrometry (MS)
Protocol:
-
Mode: ESI Negative (preferred for carboxylic acids) or EI (GC-MS).[1]
-
Molecular Ion: [M-H]⁻ = 232.95 m/z.[1]
-
Isotope Pattern: The presence of two Chlorine atoms will create a distinct isotope cluster:
Purity Analysis (HPLC-UV)
Objective: Quantify assay purity and detect process-related impurities.[1]
Method Development Strategy
Since the compound contains a carboxylic acid and a lipophilic halogenated ring, a Reverse Phase C18 method with Acidic Mobile Phase is required.[1] The acid suppresses the ionization of the carboxyl group (keeping it neutral), which prevents peak tailing and ensures consistent retention.[1]
Validated Protocol Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm or 5 µm.[1] | Standard stationary phase for aromatic acids.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | Low pH (~2.[1]5) suppresses -COOH ionization.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for lipophilic halogenated compounds.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Ensures retention time reproducibility.[1] |
| Detection | UV @ 270 nm (Primary), 220 nm (Impurity check) | 270 nm is near the λmax for cinnamic derivatives; 220 nm detects non-conjugated impurities.[1] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Elution of Analyte (~8-12 min) |
| 20.0 | 10 | 90 | Wash Lipophilic Impurities |
| 20.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria
-
Tailing Factor: < 1.5 (Critical for acidic compounds).[1]
-
Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the cis-isomer or starting aldehyde).[1]
-
Precision (RSD): < 2.0% for 5 replicate injections.[1]
Impurity Profiling & Fate Mapping
Objective: Identify and control impurities originating from the synthesis (likely Knoevenagel Condensation).[1]
Key Impurities[1]
-
Starting Material: 3,4-Dichloro-5-fluorobenzaldehyde (CAS 1160574-74-2).[1][3]
-
Detection: Less polar, elutes after the acid if pH is neutral, but before or near the acid in RP-HPLC depending on gradient.[1] Distinct aldehyde carbonyl in IR/NMR.
-
-
Isomer: (Z)-3,4-Dichloro-5-fluorocinnamic acid (cis-isomer).
-
Origin: Photo-isomerization or incomplete thermodynamic control.[1]
-
Detection: Elutes slightly earlier than the trans-isomer on C18.
-
-
Side Product: 3,4-Dichloro-5-fluorostyrene (Decarboxylated product).[1]
-
Origin: Overheating during synthesis.[1]
-
Detection: Very non-polar; elutes late in the gradient.
-
Analytical Workflow Diagram (DOT)
The following decision tree outlines the method development and validation lifecycle for this compound.
Caption: Analytical lifecycle from initial identification to final release testing.
Sample Preparation Protocol
Standard Operating Procedure (SOP) Draft
A. Diluent Preparation:
-
Mix Water / Acetonitrile (50:50 v/v).[1]
-
Note: If solubility is an issue, use 100% Methanol for the stock solution, then dilute.[1]
B. Standard Solution:
-
Weigh accurately 25.0 mg of This compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve in ~15 mL of Diluent (sonicate for 5 mins).
-
Dilute 1:10 to obtain working standard (100 µg/mL).
C. Sample Solution:
-
Weigh ~25.0 mg of the test sample.[1]
-
Follow the same dissolution and dilution procedure as the Standard.
-
Filter through a 0.45 µm PTFE or Nylon syringe filter before injection. (Do not use Cellulose Acetate as it may bind aromatic acids).[1]
References
-
Synthesis of Fluorinated Cinnamic Acids: BenchChem Technical Guide. "Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives." (Analogous chemistry). [1]
-
HPLC Method for Halogenated Aromatics: U.S. EPA Method 50487601. "Environmental Chemistry Method for Propanil & 3,4-DCA in Water." (Validated conditions for dichloro-analogs).
-
Starting Material Data: J&K Scientific. "Product COA: 3,4-Dichloro-5-fluorobenzaldehyde (CAS 1160574-74-2)."[1][3]
-
Compound Registry: Advanced Technology & Industrial Co., Ltd.[1] "Product Search: this compound (CAS 1807414-01-2)."[1]
-
General Cinnamic Acid Analysis: Scientific Research Publishing. "Analysis of the trans-Cinnamic Acid Content... Using HPLC." (Baseline UV/Gradient parameters).
Sources
Application Notes and Protocols for the Safe Handling and Storage of 3,4-Dichloro-5-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 3,4-Dichloro-5-fluorocinnamic acid. As a halogenated aromatic carboxylic acid, this compound requires specific procedures to ensure the safety of laboratory personnel and maintain its chemical integrity. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to handle and store this compound responsibly. The following sections detail the known hazards, necessary personal protective equipment, appropriate storage conditions, and emergency procedures. The information herein is synthesized from established safety protocols for similar chemical structures and general laboratory safety guidelines.
Introduction to this compound
This compound is a substituted derivative of cinnamic acid. Cinnamic acid and its derivatives are prevalent in nature and are known for a wide range of biological activities, making them valuable precursors in the synthesis of pharmaceuticals and other commercially important molecules. The introduction of halogen atoms—in this case, two chlorine atoms and one fluorine atom—onto the phenyl ring can significantly alter the compound's physical, chemical, and biological properties. While specific data for this compound is limited, its structural similarity to other halogenated cinnamic acids suggests that it should be handled with care, assuming it may possess irritant properties.
Hazard Identification and Safety Precautions
Based on data from structurally related compounds such as 3,4-Dichlorocinnamic acid and various fluorocinnamic acids, this compound should be treated as a hazardous substance.
Primary Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
GHS Hazard Statements for Structurally Similar Compounds:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment must be worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Safe Handling Protocols
Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.
General Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust. Use appropriate tools for transferring the solid material.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Weighing and Dispensing
-
Preparation: Ensure the weighing area is clean and free of clutter. Place a weighing paper or boat on the balance.
-
Transfer: Carefully transfer the desired amount of this compound from the storage container to the weighing vessel using a clean spatula.
-
Containment: Immediately close the storage container after dispensing to prevent contamination and exposure.
-
Cleanup: Clean any spills on the balance or surrounding area promptly.
Dissolution
-
When preparing solutions, add the solid this compound to the solvent slowly while stirring.
-
For dissolution in acidic or basic solutions, be aware of the potential for exothermic reactions.
-
Information on the solubility of similar compounds suggests that it is likely soluble in common organic solvents like ethanol, methanol, and chloroform.
Storage Procedures
Proper storage is essential for maintaining the stability and integrity of this compound and for preventing hazardous situations.
General Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To prevent thermal degradation. |
| Light | Protect from light. | To prevent potential photodegradation. |
| Atmosphere | Keep container tightly closed. | To prevent moisture absorption and contamination. |
Incompatible Materials
To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:
-
Strong Bases: Can react exothermically with acids.
-
Strong Oxidizing Agents: May lead to vigorous reactions.
-
Reactive Metals: Such as sodium, potassium, and magnesium.
Long-Term Storage
For long-term storage, it is recommended to store this compound in a desiccator to protect it from moisture. The container should be clearly labeled with the chemical name, date of receipt, and any known hazards.
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention if necessary.
Spills
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.
Visualization of Handling and Storage Workflow
The following diagram illustrates the key steps for the safe handling and storage of this compound.
Caption: A flowchart outlining the safe handling and storage workflow for this compound.
References
-
da Silva, F. M., et al. (2013). A green Hunsdiecker reaction of cinnamic acids. Journal of the Brazilian Chemical Society, 24(1), 143-149. Retrieved from [https://www.scielo.br/j/jbchs/a/wL4gQ8G4Z5Z5y5Q4Y7H4q3D/?lang=en]([Link]
Application Note: Developing Polymers with 3,4-Dichloro-5-fluorocinnamic Acid
Executive Summary & Strategic Rationale
This guide details the protocols for incorporating 3,4-Dichloro-5-fluorocinnamic acid (DCF-CA) into functional polymer systems. While standard cinnamic acid is a staple in photo-responsive polymers, the 3,4-dichloro-5-fluoro substitution pattern offers distinct advantages for advanced applications in drug delivery and optoelectronics:
-
Enhanced Hydrophobicity & Stability: The halogenated aromatic ring significantly lowers surface energy (useful for self-cleaning coatings) and increases hydrolytic stability compared to non-halogenated analogs.
-
Tunable Photo-Rheology: The steric bulk of the chlorine atoms at the 3,4-positions restricts chain mobility, leading to higher Glass Transition Temperatures (
) and more stable photo-aligned liquid crystal networks. -
Bio-Orthogonality: The 5-fluoro substituent blocks common metabolic oxidation sites, making these polymers attractive candidates for durable bioactive coatings or prodrug carriers.
This document outlines two primary workflows: Post-Polymerization Modification (Grafting) and Monomer Functionalization .
Critical Precursor Synthesis: Monomer Activation
Before polymerization, the carboxylic acid group must be activated. The Acid Chloride route is preferred over direct carbodiimide coupling for halogenated cinnamates due to higher yields and easier purification.
Protocol A: Synthesis of 3,4-Dichloro-5-fluorocinnamoyl Chloride
Objective: Convert DCF-CA into a reactive acyl chloride for grafting.
Reagents:
-
This compound (10 g, 42.5 mmol)
-
Thionyl Chloride (
) (30 mL, excess) -
Catalytic DMF (3-4 drops)
-
Solvent: Anhydrous Toluene (50 mL)
Step-by-Step Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). -
Dissolution: Suspend the DCF-CA in anhydrous Toluene. Add DMF (catalyst).
-
Activation: Add thionyl chloride dropwise at room temperature.
-
Reflux: Heat the mixture to 75°C for 3-4 hours. Critical Endpoint: The solution should turn clear, and gas evolution (
, ) should cease. -
Isolation: Remove excess
and toluene under reduced pressure (rotary evaporator). -
Purification: Recrystallize the resulting yellow solid from dry hexane/chloroform (4:1) to remove trace acid.
-
Storage: Store under nitrogen at 4°C. Hydrolysis degrades the chloride back to acid rapidly.
Quality Control (QC) Check:
-
FTIR: Disappearance of the broad -OH stretch (3000-2500
) and shift of the Carbonyl ( ) peak from ~1680 (acid) to ~1750 (acid chloride) .
Polymer Synthesis: Post-Polymerization Grafting
This method grafts the photo-active moiety onto a Poly(vinyl alcohol) (PVA) backbone. This is the industry standard for creating negative photoresists and photo-alignment layers.
Protocol B: Synthesis of Poly(vinyl 3,4-dichloro-5-fluorocinnamate)
Reagents:
-
Poly(vinyl alcohol) (PVA) (
~25,000, 88% hydrolyzed) -
3,4-Dichloro-5-fluorocinnamoyl chloride (from Protocol A)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (Dry)
-
Base: Pyridine (Acid scavenger)
Experimental Procedure:
-
Backbone Solubilization: Dissolve 1.0 g of PVA in 15 mL of NMP at 100°C. Cool to room temperature. Note: Ensure PVA is fully dissolved; no gel particles should remain.
-
Esterification: Add 2.0 mL of dry Pyridine. Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the acid chloride (Protocol A) in 5 mL NMP and add it dropwise to the PVA solution over 30 minutes.
-
Reaction: Allow to stir at room temperature for 24 hours in the dark (wrap flask in foil to prevent premature photo-crosslinking).
-
Precipitation: Pour the reaction mixture slowly into 500 mL of vigorously stirred Methanol/Water (1:1). The polymer will precipitate as a fibrous white solid.
-
Purification: Filter and re-dissolve in THF, then re-precipitate in Methanol. Repeat twice to remove unreacted monomer and pyridinium salts.
-
Drying: Vacuum dry at 40°C for 24 hours.
Data Summary: Degree of Substitution (DS)
The DS affects solubility and photosensitivity. It can be calculated via
| Reagent Ratio (Acid:OH) | Theoretical DS (%) | Experimental DS (%)* | Solubility (THF) |
| 0.5 : 1.0 | 50% | ~42% | Good |
| 0.8 : 1.0 | 80% | ~71% | Excellent |
| 1.2 : 1.0 | 100% | ~92% | Excellent |
*Typical yields based on steric hindrance of the dichloro-substitution.
Application: Photo-Crosslinking & Characterization
The core utility of this polymer is its ability to undergo [2+2] cycloaddition under UV irradiation, forming a robust, insoluble network.[1][2]
Protocol C: Thin Film Fabrication and UV Curing
-
Spin Coating: Prepare a 2 wt% solution of the polymer in Cyclopentanone or THF. Spin coat onto a silicon wafer or quartz slide at 2000 rpm for 30s.
-
Soft Bake: Bake at 80°C for 2 mins to remove solvent.
-
UV Exposure: Irradiate with a High-Pressure Mercury Lamp (filtered for
= 300–360 nm).
Characterization Metrics:
-
UV-Vis Spectroscopy: Monitor the decrease in absorbance at
(~280-300 nm). A reduction of >80% indicates high crosslinking density. -
Solubility Check: The film should become insoluble in the original casting solvent (THF) after exposure.
Visualizing the Chemistry
Diagram 1: Synthesis Workflow
This flowchart visualizes the transformation from raw acid to functional polymer.
Caption: Synthesis pathway converting the acid monomer to a photo-active polymer via acid chloride activation and esterification.
Diagram 2: Photo-Crosslinking Mechanism
The [2+2] cycloaddition is the "switch" that locks the polymer structure.
Caption: Mechanism of UV-induced crosslinking. The formation of cyclobutane rings creates an insoluble, thermally stable network.
References
-
Poly(vinyl cinnamate)
-
Cinnamic Acid Photo-Crosslinking Mechanisms
-
Fluorinated Polymer Properties
-
Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index.[7] PMC (NIH).
-
-
Monomer Data (this compound)
Disclaimer: This protocol involves hazardous chemicals (Thionyl Chloride, Pyridine). All procedures must be performed in a fume hood with appropriate PPE. The specific reaction kinetics for the 5-fluoro derivative may require optimization based on the specific batch purity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unique size-change behavior of photo-crosslinked cinnamic acid derivative nanoparticles during hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Material Protocol: 3,4-Dichloro-5-fluorocinnamic Acid (3,4,5-DCFCA)
[1]
Part 1: Executive Summary & Material Science Context
3,4-Dichloro-5-fluorocinnamic acid (3,4,5-DCFCA) represents a specialized class of halogenated
Scientific Rationale for Material Selection
-
Crystal Engineering via Halogen Bonding: The 3,4-dichloro motif introduces strong intermolecular
and interactions, promoting planar stacking essential for charge transport in organic field-effect transistors (OFETs).[1] -
Fluorine-Induced Phase Segregation: The 5-fluoro substituent lowers the surface energy and enhances thermal stability.[1] In liquid crystal (LC) alignment layers, this fluorine atom creates a local dipole that stabilizes the trans isomer and directs the alignment of overlying LC molecules.
-
Photosensitivity: The cinnamate core undergoes [2+2] photocycloaddition upon UV irradiation (
nm).[1] The heavy halogen atoms (Cl) enhance the intersystem crossing (ISC) rates via spin-orbit coupling, potentially tuning the photosensitivity and crosslinking kinetics compared to non-halogenated analogs.
Part 2: Physicochemical Profile
Note: Data presented below represents high-confidence predicted ranges based on structure-activity relationships (SAR) of 3,4-dichlorocinnamic acid and 3,4-difluorocinnamic acid analogs.
| Property | Specification / Range | Material Significance |
| Molecular Formula | Core monomer unit.[1] | |
| Molecular Weight | 235.04 g/mol | -- |
| Melting Point | 205 – 215 °C (Predicted) | High thermal stability for device processing.[1] |
| Solubility | Soluble: DMSO, DMF, THF, AcetoneInsoluble: Water, Hexane | Compatible with standard spin-coating solvents.[1] |
| UV Absorption ( | 285 – 295 nm (in EtOH) | Target window for photo-alignment activation.[1] |
| Decomposition ( | > 240 °C | Suitable for annealing processes.[1] |
Part 3: Experimental Protocols
Protocol A: High-Purity Synthesis via Knoevenagel Condensation
Objective: Synthesize electronic-grade 3,4,5-DCFCA free of metal catalysts.[1]
Reagents:
-
3,4-Dichloro-5-fluorobenzaldehyde (10 mmol)[1]
-
Malonic acid (12 mmol)[1]
-
Pyridine (Solvent/Base, 5 mL)[1]
-
Piperidine (Catalyst, 0.5 mL)[1]
-
Hydrochloric acid (1M)[1]
Workflow:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3,4-dichloro-5-fluorobenzaldehyde and malonic acid in pyridine.
-
Catalysis: Add piperidine dropwise.
-
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).[1]
-
Quenching: Cool to room temperature (RT) and pour the reaction mixture into 100 mL of ice-cold 1M HCl. The product will precipitate immediately as a white/off-white solid.[1]
-
Isolation: Vacuum filter the precipitate and wash with cold water (
mL) to remove pyridine salts.[1] -
Purification (Critical): Recrystallize from Ethanol:Water (3:1 v/v).
Protocol B: Fabrication of Photo-Alignment Layers
Objective: Create a crosslinked anisotropic surface for Liquid Crystal Display (LCD) or OFET template applications.[1]
Materials:
-
Substrate: Indium Tin Oxide (ITO) glass or Silicon wafer.[1]
-
Solvent: 2-Methoxyethanol or Cyclopentanone.[1]
-
Concentration: 2 wt% solution of 3,4,5-DCFCA.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Ultrasonicate substrates in Acetone
Isopropanol DI Water (10 min each). -
Plasma treat (Oxygen plasma, 5 min) to increase surface hydroxyl groups.[1]
-
-
Spin Coating:
-
Pre-Bake:
-
Bake at 100°C for 2 mins to remove solvent and promote physical adsorption.
-
-
Photo-Alignment (The Critical Step):
-
Equipment: Linearly Polarized UV (LPUV) source (Hg-Xe lamp with Glan-Taylor prism).
-
Exposure: Irradiate at 500–1000 mJ/cm² (approx. 2-5 mins depending on lamp power).
-
Mechanism: The LPUV light induces angle-selective [2+2] cycloaddition.[1] Molecules aligned parallel to the polarization vector dimerize and lose conjugation, while those perpendicular remain unreacted.[1] This creates a net anisotropy perpendicular to the UV polarization.
-
-
Thermal Annealing:
-
Post-bake at 180°C for 10 mins to stabilize the crosslinked network and remove free volume.
-
Part 4: Mechanistic Visualization
Figure 1: Synthesis and Photocrosslinking Pathway
The following diagram illustrates the chemical transformation from the aldehyde precursor to the active crosslinked polymer network used in material applications.
Caption: Schematic of the synthesis of 3,4,5-DCFCA and its subsequent photo-dimerization into a crosslinked alignment layer.
Part 5: Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Solubility | High crystal lattice energy due to Cl-Cl interactions.[1] | Use dipolar aprotic solvents (DMF, NMP) or heat solution to 50°C. |
| Film Haze / Opaque | Crystallization during spin coating (rapid evaporation).[1] | Use a higher boiling point solvent (e.g., chlorobenzene) or reduce spin speed.[1] |
| Low Anisotropy | Insufficient UV dose or thermal relaxation.[1] | Increase UV exposure dose; ensure post-bake is below the melting point but high enough to stabilize.[1] |
| Yellowing of Film | Photo-oxidation or degradation.[1] | Perform UV irradiation in an inert atmosphere ( |
References
-
Chothani, N. J., et al. (2021).[1][2] "Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System." Liquid Crystals. [1]
-
Yagci, B. B., et al. (2023).[1][3] "Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids." Synthesis.
-
BenchChem Technical Guide. (2025). "An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications." BenchChem Application Notes.
-
Ossila Product Data. "trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9."[1][4] Ossila Materials for Optoelectronics.
-
Simic, K. G., et al. (2022).[1] "Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study." Journal of Molecular Liquids. [1]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling & Troubleshooting for 3,4-Dichloro-5-fluorocinnamic Acid
Executive Summary & Synthesis Context
3,4-Dichloro-5-fluorocinnamic acid is a critical intermediate, often employed in the synthesis of quinolone antibiotics, retinoic acid receptor agonists, and agrochemicals.
While several routes exist, the Knoevenagel-Doebner condensation (Reaction of 3,4-dichloro-5-fluorobenzaldehyde with malonic acid) is the industry standard due to its scalability and cost-efficiency. However, the unique halogenation pattern introduces specific impurity risks related to the precursor synthesis (often via Halex reaction) that end-users frequently overlook.
This guide addresses the three critical impurity classes:
-
Inherited Regio-Impurities (From aldehyde synthesis).
-
Process Intermediates (Incomplete conversion/decarboxylation).
-
Geometric Isomers (cis/trans ratios).
Troubleshooting Guide (Q&A)
Category A: Starting Material & Regio-Impurities
Q1: I am seeing a persistent impurity (RRT ~1.05) that co-crystallizes with my product. It has a mass difference of +16.5 Da. What is it?
Diagnosis: This is likely 3,4,5-Trichlorocinnamic acid .
-
Root Cause: The starting material, 3,4-dichloro-5-fluorobenzaldehyde, is often manufactured via a Halogen Exchange (Halex) reaction starting from 3,4,5-trichlorobenzaldehyde. If the fluorination is incomplete, the trichloro-aldehyde remains and reacts with malonic acid at the same rate as your target, carrying the impurity through to the final product.
-
Resolution:
-
Prevention: Tighten QC specifications on the starting aldehyde. Require <0.5% of the trichloro analog.
-
Purification: Standard recrystallization (EtOH/Water) is often ineffective due to structural similarity. Switch to a Toluene/Heptane recrystallization system, which discriminates better based on the polarity difference induced by the fluorine atom.
-
Q2: My HPLC shows a peak at the same retention time as the starting aldehyde, but I washed the solid with bicarbonate. Why is it still there?
Diagnosis: This is Entrapped 3,4-Dichloro-5-fluorobenzaldehyde .
-
Root Cause: The Knoevenagel reaction involves a polymeric-like transition state. If the product precipitates too quickly (shock cooling), unreacted aldehyde can get trapped inside the crystal lattice.
-
Resolution:
-
Workup Adjustment: Do not pour the hot reaction mixture directly into ice acid. Instead, pour it into chilled water (pH neutral) first to dissolve the pyridine/malonic acid, stir for 30 minutes to allow trapped aldehyde to diffuse out, and then acidify to precipitate the cinnamic acid.
-
Purification: A wash with hot hexane (slurry wash) can selectively remove the aldehyde without dissolving the cinnamic acid.
-
Category B: Reaction Process Impurities
Q3: I observe a "split" peak in the proton NMR (vinyl region) and a lower melting point. Is my product degrading?
Diagnosis: You have significant (Z)-3,4-Dichloro-5-fluorocinnamic acid (cis-isomer) contamination.
-
Root Cause: The Knoevenagel condensation thermodynamically favors the (E)-isomer (trans). However, exposure to direct sunlight or UV light during the workup or drying phase can cause photo-isomerization to the (Z)-form.
-
Resolution:
-
Process Control: Wrap reaction vessels and drying trays in aluminum foil. Perform the acidification step under low-light conditions.
-
Correction: Reflux the material in acidic ethanol (cat. HCl) for 2 hours. This thermodynamic push will revert the (Z)-isomer back to the stable (E)-form.
-
Q4: There is a broad peak eluting before my product in reverse-phase HPLC. It disappears after heating the sample. [1]
Diagnosis: This is likely the Benzylidenemalonic acid intermediate (Incomplete decarboxylation).
-
Root Cause: The reaction proceeds in two steps: condensation (fast) and decarboxylation (slow, requires heat). If the reaction is stopped too early or the temperature didn't sustain >90°C, the dicarboxylic acid intermediate remains.
-
Resolution:
-
Immediate Fix: Re-dissolve the crude solid in pyridine and heat to 100°C for an additional 1-2 hours until CO₂ evolution ceases completely.
-
Visualizing the Impurity Genesis
The following diagram maps the origin of these impurities, distinguishing between those inherited from the aldehyde precursor and those generated during the cinnamic acid synthesis.
Figure 1: Impurity genealogy chart showing the propagation of halogenated impurities from precursor synthesis and process-related side reactions.
Quantitative Data & Specifications
Standard Impurity Profile (HPLC)
Method: C18 Column, ACN:Water (0.1% TFA) Gradient.
| Impurity Name | Relative Retention Time (RRT) | Origin | Limit (Spec) | Detection Strategy |
| Malonic Acid | 0.2 - 0.3 | Reagent Residue | NMT 0.5% | LC-MS (Poor UV abs) |
| Benzylidenemalonic int. | 0.85 - 0.90 | Process (Incomplete) | NMT 1.0% | HPLC (Broad peak) |
| Target (E-Isomer) | 1.00 | Product | >98.0% | UV @ 270 nm |
| (Z)-Isomer | 1.02 - 1.04 | Process (Light) | NMT 1.0% | H-NMR (Coupling const.) |
| Starting Aldehyde | 1.10 - 1.15 | Unreacted Material | NMT 0.5% | HPLC / TLC |
| Trichloro Analog | 1.15 - 1.20 | Precursor Impurity | NMT 0.15% | LC-MS (+16.5 Da shift) |
Solvent Compatibility for Purification
| Solvent System | Suitability | Notes |
| Ethanol/Water | Medium | Good for bulk cleanup, but poor at removing the trichloro-analog. |
| Toluene/Heptane | High | Best for removing non-polar regio-impurities. |
| Acetic Acid/Water | Medium | Good for removing inorganic salts and malonic acid residues. |
Detailed Experimental Protocols
Protocol A: Purification of Crude this compound
Use this protocol if HPLC purity is <95% or if aldehyde odor is persistent.
-
Dissolution: Suspend 10.0 g of crude product in 100 mL of 5% aqueous NaHCO₃. Stir for 30 minutes.
-
Why? The cinnamic acid dissolves as the sodium salt; unreacted aldehyde and non-acidic impurities remain insoluble.
-
-
Filtration: Filter the mixture through a Celite pad to remove insoluble organics (dimers, unreacted aldehyde).
-
Washing: Extract the aqueous filtrate twice with 30 mL of Dichloromethane (DCM).
-
Why? This pulls out trace aldehyde and non-polar regio-isomers dissolved in the water.
-
-
Precipitation: Acidify the aqueous layer slowly with 2M HCl to pH 1-2 while stirring vigorously.
-
Isolation: Filter the white precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C (protected from light).
Protocol B: "Z-Isomer" Reversion
Use this if NMR shows J-coupling < 15 Hz (indicating Cis).
-
Dissolve the solid in Ethanol (10 mL/g).
-
Add concentrated HCl (0.1 mL per gram of solid).
-
Reflux for 3 hours.
-
Cool slowly to 4°C to crystallize the pure (E)-isomer.
References
- Source: Google Patents (US4845304A). Describes the synthesis of fluorobenzaldehydes from chlorobenzaldehydes using KF, highlighting the risk of incomplete exchange (trichloro-impurities).
-
Knoevenagel Condensation Impurity Profiles
- Source: Organic & Biomolecular Chemistry (RSC), "Deciphering the Knoevenagel condensation". Discusses the kinetics and intermediates (benzylidenemalonic acids) of the reaction.
-
URL:[Link]
-
Green Knoevenagel Protocols & Solvent Effects
- Source: Green Chemistry Letters and Reviews (Taylor & Francis). Details the solvent-free and aqueous modifications which minimize solvent adduct impurities.
-
URL:[Link]
-
General Properties of Halogenated Cinnamic Acids
- Source: PubChem (3,4-Dichlorocinnamic acid).
-
URL:[Link]
Sources
Technical Guide: Optimization of 3,4-Dichloro-5-fluorocinnamic Acid Synthesis
Introduction & Mechanistic Insight
3,4-Dichloro-5-fluorocinnamic acid is a highly electron-deficient aromatic acid, primarily utilized as an intermediate in the synthesis of bioactive quinolines and polymerization monomers. The presence of three halogen atoms on the phenyl ring significantly alters the electronic landscape of the molecule compared to unsubstituted cinnamic acid.
The Challenge: The electron-withdrawing nature of the fluorine (at C5) and chlorines (at C3, C4) makes the precursor aldehyde (3,4-dichloro-5-fluorobenzaldehyde ) highly electrophilic. While this theoretically accelerates nucleophilic attack, it also increases susceptibility to side reactions such as:
-
Aldol-type polymerization of the product.
-
Incomplete decarboxylation if the reaction temperature is insufficient.
-
Hydrolysis sensitivity of the iminium intermediate.
This guide prioritizes the Knoevenagel-Doebner Condensation as the standard operating procedure (SOP) due to its superior yield profile (>85%) and trans-selectivity compared to the Perkin or Heck reactions for this specific substrate class.
Standard Operating Procedure (SOP)
Optimized Knoevenagel-Doebner Protocol
Objective: Synthesis of trans-3,4-Dichloro-5-fluorocinnamic acid. Scale: 10 mmol (adaptable).
Reagents & Stoichiometry
| Component | Role | Equivalents | Amount (10 mmol scale) | Critical Quality Attribute |
| 3,4-Dichloro-5-fluorobenzaldehyde | Substrate | 1.0 eq | 1.93 g | Purity >98%; Free of acid |
| Malonic Acid | Nucleophile | 1.5 eq | 1.56 g | Dry; finely powdered |
| Pyridine | Solvent/Base | 5.0 vol | ~10 mL | Anhydrous (Keep over KOH) |
| Piperidine | Catalyst | 0.1 eq | ~100 µL | Freshly distilled if yellow |
Step-by-Step Workflow
-
Setup : Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser topped with a CaCl₂ drying tube.[1]
-
Dissolution : Charge the RBF with the aldehyde and malonic acid.[1] Add pyridine.[2][3][4][5][6][7][8] Stir until fully dissolved.
-
Catalysis : Add piperidine via syringe. Note: A slight exotherm may occur.
-
Reaction : Heat the mixture to 85°C (oil bath temperature).
-
Why 85°C? Standard protocols suggest reflux (115°C), but for this highly activated aldehyde, 85°C is sufficient for condensation while minimizing polymerization.
-
Maintain for 1 hour, then raise to 100°C for 2 hours to drive decarboxylation (CO₂ evolution).
-
-
Monitoring : Check TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the aldehyde spot (
) and appearance of the acid streak ( ). -
Workup :
-
Cool to 0°C in an ice bath.
-
Slowly add 6M HCl (approx. 15 mL) with vigorous stirring until pH < 2.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Isolation : Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove pyridinium salts.
-
Purification : Recrystallize from Ethanol/Water (9:1) .
Visualization: Reaction Logic & Troubleshooting
The following diagrams illustrate the chemical pathway and a decision tree for troubleshooting low yields.
Diagram 1: Knoevenagel-Doebner Mechanism & Critical Control Points
Caption: The reaction proceeds via an iminium intermediate. The critical step for yield is the thermal decarboxylation; insufficient heat leads to dicarboxylic acid impurities.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for resolving common yield issues. Most failures stem from wet solvents or insufficient acidification.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black, and the yield is low. What happened?
A: This indicates polymerization or thermal decomposition.
-
Cause: The electron-deficient aldehyde is sensitive to harsh basic conditions at high temperatures.
-
Solution:
-
Reduce the temperature to 80-90°C .
-
Ensure you are using Piperidine (weak base catalyst) and not a stronger base like NaOH or KOH.
-
Conduct the reaction under a nitrogen atmosphere to prevent oxidative degradation.
-
Q2: I see two spots on the TLC close to the product. Is this the cis-isomer?
A: It is possible, but unlikely to be the main impurity.
-
Diagnosis: The Knoevenagel-Doebner reaction is highly selective for the trans (E) isomer (
Hz). -
Alternative: The second spot is likely the benzylidene malonic acid intermediate (the dicarboxylic acid) that failed to decarboxylate.
-
Fix: Extend the reaction time at 100-110°C for an additional hour to drive the loss of CO₂.
Q3: Upon adding HCl, no precipitate formed.
A: The product may be partially soluble if the volume is too high or the pH is not low enough.
-
Check: Verify pH is < 2 using litmus paper.
-
Action: If pH is correct, concentrate the solution by rotary evaporation to remove 50% of the solvent (water/pyridine mix) and cool to 0°C again. The high dielectric constant of water/pyridine mixtures can sometimes solubilize fluorinated organic acids.
Q4: Can I use the Heck Reaction instead?
A: Yes, but it requires different precursors.
-
Route: 1-Bromo-3,4-dichloro-5-fluorobenzene + Acrylic Acid.
-
Pros: Avoids pyridine; milder workup.
-
Cons: Palladium catalysts (e.g., Pd(OAc)₂) are expensive; requires removal of Pd traces.
-
Recommendation: Use Heck only if the aldehyde is unavailable or if you need to avoid pyridine due to toxicity concerns [1].
Data & Validation
Comparison of Synthetic Methods
| Parameter | Knoevenagel (Recommended) | Perkin Reaction | Heck Reaction |
| Yield | 85 - 92% | 60 - 70% | 75 - 85% |
| Atom Economy | High (Loss of H₂O, CO₂) | Low (Loss of AcOH) | Moderate (Loss of HBr) |
| Temp | 85 - 100°C | 160 - 180°C | 80 - 100°C |
| Purity (Crude) | High (>95%) | Moderate (Tarry residues) | High (Pd contamination) |
Self-Validating Analytical Checks
-
¹H NMR (DMSO-d₆): Look for the trans-alkene doublets.
-
ppm (d, 1H,
Hz, =CH-Ar) -
ppm (d, 1H,
Hz, =CH-COOH) -
Note: If
Hz, you have the cis isomer or an impurity.
-
ppm (d, 1H,
-
Melting Point: Expect a range of 175–185°C (estimated based on analogs [2]). Sharp melting point (<2°C range) indicates high purity.
References
-
National Institutes of Health (NIH) . A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis...[9]. PMC. Available at: [Link]
-
Organic Chemistry Portal . Knoevenagel Condensation. Available at: [Link]
-
PubChem . 3,4-Dichlorocinnamic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.tue.nl [pure.tue.nl]
- 5. ias.ac.in [ias.ac.in]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dichloro-5-fluorocinnamic Acid Synthesis
The following technical guide is structured as a Tier-3 Support Knowledge Base for the synthesis of 3,4-Dichloro-5-fluorocinnamic acid . It assumes the user has basic organic synthesis capability but requires specific optimization strategies for this electron-deficient substrate.
Status: Operational Role: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting Guide
Executive Summary & Compound Profile
Target Molecule: this compound CAS Registry (Precursor): 1160574-74-2 (3,4-Dichloro-5-fluorobenzaldehyde) Primary Application: Intermediate for kinase inhibitors (pharmaceuticals) and fluorinated agrochemicals.[1][2] Chemical Behavior: The 3,4-dichloro-5-fluoro substitution pattern creates a highly electron-deficient aromatic ring.[1][2] This significantly increases the electrophilicity of the aldehyde carbonyl, facilitating condensation reactions but also increasing susceptibility to side reactions like the Cannizzaro disproportionation under strongly basic conditions.
Synthesis Workflow Visualization
The following diagram outlines the two primary validated routes. Route A (Knoevenagel) is recommended for laboratory to pilot scale due to higher atom economy and operational simplicity.[1][2] Route B (Heck) is reserved for cases where the aldehyde precursor is unavailable.[2]
Figure 1: Dual-pathway synthesis workflow. Route A (Left) is the standard Knoevenagel protocol.[2] Route B (Right) is the Heck coupling alternative.[2]
Critical Troubleshooting & FAQs
Module A: The Knoevenagel Condensation (Primary Route)
Context: Reaction of 3,4-dichloro-5-fluorobenzaldehyde with malonic acid in pyridine/piperidine.[1][2]
Q1: The reaction mixture turns black, and the yield is <40%. What is happening? Diagnosis: Thermal degradation or polymerization.[1] The electron-withdrawing groups (Cl, F) make the aldehyde highly reactive.[2] Solution:
-
Lower Temperature: Do not reflux vigorously at 115°C immediately. Start at 70-80°C for the first hour to allow the initial condensation (aldol-like step), then ramp to 100°C for decarboxylation.[1][2]
-
Base Load: High concentrations of piperidine can cause polymerization of the electron-deficient aldehyde.[1] Use a catalytic amount (0.05 - 0.1 eq) relative to the aldehyde.[1][2]
-
Inert Atmosphere: While Knoevenagel is robust, electron-deficient aldehydes oxidize easily.[1] Run under Nitrogen or Argon.[1]
Q2: I am observing incomplete decarboxylation (Intermediate detection by LC-MS). Diagnosis: The benzylidene malonic acid intermediate is stable and hasn't lost CO₂. Solution:
-
Extend Heat Duration: Decarboxylation is the rate-determining step for this substrate.[1][2] Ensure the reaction stays at >95°C for at least 2-3 hours after the initial condensation.
-
Solvent Check: Ensure your pyridine is dry.[1] Water can prematurely hydrolyze the intermediate before decarboxylation is complete.
Q3: The product precipitates as a sticky oil upon acid quenching, not a solid. Diagnosis: Trapped solvent (pyridine) or impurities preventing crystal lattice formation.[2] Solution:
-
The "Slow Acid" Technique: Do not dump HCl rapidly. Add 2M HCl dropwise to the cooled reaction mixture with vigorous stirring.
-
Sonication: If oil forms, sonicate the flask in an ice bath to induce nucleation.
-
Recrystallization: Dissolve the oil in hot Ethanol (minimum volume), then add warm water until turbid.[2] Let it cool very slowly to room temperature.
Module B: The Heck Reaction (Alternative Route)
Context: Coupling of 1-bromo-3,4-dichloro-5-fluorobenzene with acrylic acid.[1][2]
Q4: I see multiple spots on TLC. Is the catalyst attacking the C-Cl bonds? Diagnosis: Chemoselectivity issues. While C-Br is more reactive than C-Cl, the electron-deficient ring activates the C-Cl bonds towards oxidative addition, leading to side products.[1][2] Solution:
-
Catalyst Selection: Use Pd(OAc)₂ with a bulky ligand like Tri-o-tolylphosphine (P(o-tol)₃).[1][2] This ligand creates a steric environment that favors reaction at the more accessible C-Br site over the crowded C-Cl sites.[1][2]
-
Temperature Control: Keep reaction temperature below 100°C . Higher temperatures promote activation of the stronger C-Cl bonds.[1]
Comparative Data: Solvent & Base Selection
The following table summarizes optimization data for the Knoevenagel route based on internal application notes for similar electron-deficient benzaldehydes.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Green) |
| Solvent | Pyridine (Excess) | Ethanol | Water (Micellar) |
| Base | Piperidine (Cat.)[1][2] | NaOEt | L-Proline / SDS |
| Temp | 115°C (Reflux) | 78°C (Reflux) | 50-70°C |
| Yield | 85-92% | 60-70% | 55-65% |
| Purity (Crude) | High (>95%) | Moderate (Side products) | Low (Incomplete) |
| Recommendation | Primary Choice | Avoid (Cannizzaro risk) | Research Scale Only |
Analytical Validation (Self-Check)
Before proceeding to the next step, validate your product using these expected spectral characteristics. The fluorine atom provides a unique handle for NMR verification.
-
¹H NMR (DMSO-d₆):
-
¹⁹F NMR:
-
Melting Point:
References & Grounding
-
Synthesis of Fluorocinnamic Acids (Knoevenagel Route):
-
Heck Reaction with Electron-Deficient Halides:
-
Precursor Synthesis (Fluorobenzaldehydes):
-
General Properties of 3,4-Dichlorocinnamic Acid (Analog):
Sources
Technical Support Center: Stability and Handling of 3,4-Dichloro-5-fluorocinnamic Acid
Welcome to the technical support center for 3,4-Dichloro-5-fluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various reaction conditions. This guide offers troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.
Introduction
This compound is a substituted cinnamic acid derivative. The presence of three halogen substituents on the phenyl ring, two chlorine atoms and a fluorine atom, significantly influences the electronic properties and, consequently, the reactivity and stability of the molecule. These electron-withdrawing groups can impact the acidity of the carboxylic acid, the reactivity of the double bond, and the overall stability of the compound under different reaction conditions. This guide will address potential stability issues you may encounter and provide strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, like other cinnamic acid derivatives, include decarboxylation at elevated temperatures, potential for polymerization, and degradation under certain pH and photolytic conditions. The electron-withdrawing nature of the halogen substituents can influence the propensity for some of these reactions.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2][3] Proper storage is crucial to prevent slow degradation over time.
Q3: Is this compound sensitive to light?
Q4: What is the likely effect of the dichloro- and fluoro- substituents on the reactivity of the carboxylic acid group?
A4: The electron-withdrawing chlorine and fluorine atoms are expected to increase the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid. This can make deprotonation easier but may also affect the reactivity in coupling reactions.
Q5: Can this compound undergo decarboxylation?
A5: Yes, cinnamic acids can undergo decarboxylation, particularly at elevated temperatures, to form the corresponding styrene derivatives.[7][8][9][10][11][12] The presence of electron-withdrawing groups can influence the rate of this reaction. It is advisable to keep reaction temperatures as low as feasible to minimize this side reaction unless decarboxylation is the desired outcome.
Q6: Is polymerization a concern with this compound?
A6: Cinnamic acid and its derivatives can undergo polymerization, particularly under radical conditions or at high temperatures.[13][14][15] While the steric hindrance from the substituents might play a role, it is a potential side reaction to be aware of, especially during purification or in heated reaction mixtures.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Amide Coupling
Question: My amide coupling reaction with this compound is giving low yields or failing completely. What could be the cause and how can I troubleshoot it?
Answer: Failed or low-yielding amide coupling reactions with this compound can stem from several factors related to its electronic properties and potential side reactions.
Troubleshooting Workflow for Failed Amide Coupling Reactions
Caption: Thermal decarboxylation of this compound.
Strategies to Minimize Decarboxylation:
-
Temperature Control: This is the most critical factor. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as it is complete.
-
pH Control: In some cases, the protonated form of the carboxylic acid may be more stable to decarboxylation. If the reaction is run under basic conditions, consider if a milder base or a different reaction setup is possible.
-
Catalyst Choice: For reactions involving metal catalysts, some metals may promote decarboxylation more than others. A literature search for analogous reactions with different catalysts may provide insights.
Issue 3: Formation of Polymeric Material
Question: I am observing the formation of an insoluble, sticky, or high molecular weight material in my reaction or during workup. What is causing this and how can I avoid it?
Answer: The formation of polymeric material is a known issue with cinnamic acids and other vinyl compounds. [13][14][15]This can occur through various mechanisms, including radical polymerization initiated by heat, light, or impurities.
Preventative Measures:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and the formation of radical species.
-
Radical Inhibitors: For reactions run at elevated temperatures, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can suppress polymerization. Ensure the inhibitor is compatible with your reaction chemistry.
-
Light Protection: As mentioned, protect the reaction from light to prevent photochemical initiation of polymerization.
-
Purification Strategy: During purification, avoid excessive heating. If distillation is used, consider vacuum distillation at a lower temperature. For chromatography, use fresh solvents and do not let the compound sit on the column for extended periods.
Experimental Protocols
Protocol 1: Stability Testing of this compound Under Thermal Stress
This protocol provides a general method to assess the thermal stability of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMF, Toluene)
-
Internal standard (e.g., a stable compound with a distinct retention time in HPLC, such as biphenyl)
-
Reaction vials with septa
-
Heating block or oil bath
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL of the acid and 0.5 mg/mL of the standard).
-
Aliquot the stock solution into several reaction vials and seal them.
-
Take a time-zero sample for HPLC analysis.
-
Place the remaining vials in a heating block at the desired temperature (e.g., 80 °C, 100 °C, 120 °C).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, cool it to room temperature, and analyze the contents by HPLC.
-
Quantify the amount of remaining this compound relative to the internal standard at each time point.
-
Monitor for the appearance of new peaks, which may correspond to degradation products like the decarboxylated styrene.
Data Interpretation:
A plot of the concentration of this compound versus time will reveal its degradation kinetics at that temperature. A significant decrease in the concentration of the starting material and the emergence of new peaks would indicate instability under the tested conditions.
Protocol 2: Small-Scale Test for Amide Coupling Compatibility
Before committing a large amount of material, this small-scale test can help identify suitable coupling conditions.
Materials:
-
This compound
-
Amine of interest
-
A selection of coupling agents (e.g., EDC/HOBt, HATU, COMU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Small reaction vials
-
TLC plates and/or LC-MS system
Procedure:
-
In separate vials, dissolve a small, equimolar amount of this compound and the amine in the solvent.
-
To each vial, add the chosen base (e.g., 2-3 equivalents).
-
Add a different coupling agent (e.g., 1.1 equivalents) to each vial.
-
Allow the reactions to stir at room temperature.
-
Monitor the progress of each reaction by TLC or LC-MS after a set time (e.g., 2 hours).
-
Compare the extent of product formation across the different coupling agents to identify the most effective one for your specific substrates.
Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Triggering Conditions | Key Indicators | Mitigation Strategies |
| Decarboxylation | High temperatures | Formation of a lower polarity byproduct (styrene derivative), gas evolution (CO2) | Minimize reaction temperature and time. |
| Polymerization | Heat, light, radical initiators | Formation of insoluble or high molecular weight material | Use an inert atmosphere, add radical inhibitors, protect from light. |
| Photodegradation | Exposure to UV or high-energy visible light | Discoloration, formation of new impurities | Store in amber vials or protect from light with aluminum foil. |
| Acid/Base Instability | Strong acidic or basic conditions | Decomposition, discoloration | Use mild reaction conditions and appropriate pH control. |
References
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel halogenated polycyclic aromatic hydrocarbons in urban particulate matters: occurrence, photostability, and AhR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 7. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. carlroth.com [carlroth.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 23. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. synquestlabs.com [synquestlabs.com]
- 28. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 32. ocf.berkeley.edu [ocf.berkeley.edu]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. sioc.cas.cn [sioc.cas.cn]
- 36. collectionscanada.ca [collectionscanada.ca]
- 37. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 38. Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 3,4-Dichloro-5-fluorocinnamic acid
The following technical guide is structured as a specialized support resource for researchers working with 3,4-Dichloro-5-fluorocinnamic acid . It synthesizes established organic chemistry principles with specific troubleshooting protocols for poly-halogenated aromatic systems.
Case ID: 34DC5F-CIN | Status: Active | Tier: L3 (Senior Application Scientist)[1]
Compound Profile & Chemical Behavior
Before troubleshooting, verify the fundamental properties of your substrate. The unique substitution pattern (3,4-dichloro-5-fluoro) imparts specific electronic and physical characteristics that differ from unsubstituted cinnamic acid.[1]
| Property | Specification / Behavior | Technical Insight |
| Electronic Nature | Highly Electron Deficient | The three halogen atoms (EWGs) lower the LUMO energy, making the parent aldehyde highly reactive toward nucleophiles but potentially unstable.[1] |
| pKa (Predicted) | ~3.8 - 4.0 | More acidic than trans-cinnamic acid (pKa 4.[1]44) due to inductive stabilization of the carboxylate by the halogen ring system. |
| Solubility | Low in Water; High in DMSO, DMF | The lipophilic halogens significantly reduce aqueous solubility. Issue: Aggregation in aqueous buffers often mimics "failed reaction" in biological assays. |
| Reactivity | Michael Acceptor | The |
Module A: Troubleshooting Synthesis Failures
Primary Route: Knoevenagel-Doebner Condensation Reagents: 3,4-Dichloro-5-fluorobenzaldehyde + Malonic Acid + Pyridine (solvent/base) + Piperidine (cat.)[1]
Issue A1: The reaction turns black/tarry with low yield.
Diagnosis: Thermal degradation of the electron-deficient aldehyde.[1] Poly-halogenated benzaldehydes are sensitive to the harsh reflux conditions (100–115 °C) typical of the Doebner modification. The high electrophilicity promotes oligomerization or Cannizzaro-type side reactions before condensation occurs.[1]
Corrective Protocol:
-
Lower Temperature: Reduce bath temperature to 80–90 °C . The electron-withdrawing groups make the aldehyde sufficiently reactive that reflux might not be necessary.
-
Stepwise Addition: Do not mix all reagents at once. Dissolve malonic acid in pyridine first, then add the aldehyde slowly.
-
Alternative Solvent: Switch from neat pyridine to Ethanol/Pyridine (5:1) . This moderates the basicity and temperature.
Issue A2: Incomplete Decarboxylation (Intermediate Isolation).
Diagnosis: Isolation of the benzylidene malonic acid instead of the cinnamic acid. The mechanism involves condensation followed by thermal decarboxylation. If the reaction is stopped too early or not heated sufficiently after the initial condensation, the dicarboxylic acid intermediate remains.
Corrective Protocol:
-
Monitor CO₂ Evolution: Ensure bubbling has completely ceased before workup.
-
Reflux Extension: Once TLC shows consumption of aldehyde, increase heat to reflux for 30–60 minutes specifically to drive the decarboxylation step.
Visualization: Synthesis Troubleshooting Logic
Caption: Decision tree for diagnosing failure modes in the Knoevenagel-Doebner synthesis of poly-halogenated cinnamic acids.
Module B: Downstream Reaction Troubleshooting
Focus: Amide Coupling & Derivatization
Issue B1: Failed Amide Coupling (Low Conversion).
Scenario: You are trying to couple this compound to an amine using EDC/HOBt or HATU, but the yield is <30%. Diagnosis: Steric shielding and Electronic Deactivation.[1] While the acid is conjugated, the bulky halogens (especially the 3,4-dichloro motif) can create a "wall" that hinders the approach of the amine, particularly if the amine itself is bulky. Furthermore, the electron-deficient ring reduces the nucleophilicity of the carboxylate oxygen, making the initial attack on the coupling reagent slower.
Corrective Protocol:
-
Switch Reagent: Move from carbodiimides (EDC) to Acid Chlorides .
-
Method: React the acid with Oxalyl Chloride (2.0 eq) and catalytic DMF in DCM.
-
Why: The acid chloride is a much more potent electrophile and less sensitive to steric hindrance than the bulky O-acylisourea intermediate formed by EDC.
-
-
Base Selection: Use a non-nucleophilic base like DIPEA or 2,6-Lutidine .[1] Avoid Pyridine if using the acid chloride method to prevent acyl pyridinium formation which can sometimes be sluggish to react with hindered amines.
Issue B2: Double Bond Reduction during Hydrogenation.
Scenario: You want to reduce a nitro group elsewhere in the molecule, but the cinnamic double bond is also reducing. Diagnosis: Cinnamic alkenes are highly susceptible to catalytic hydrogenation (Pd/C, H₂).
Corrective Protocol:
-
Chemoselective Reduction: Do not use H₂/Pd-C.[1]
-
Alternative: Use Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in Ethanol/Water or Tin(II) Chloride (SnCl₂) .[1] These conditions will reduce nitro groups or cleave specific protecting groups without touching the cinnamic alkene or the aryl-halogen bonds (which are also at risk of hydrogenolysis with Pd/C).
Analytical & Purification Guide
Solubility Matrix for Purification
Users often lose product during recrystallization due to incorrect solvent choices.[1]
| Solvent | Solubility (25°C) | Application |
| Water | Insoluble | Anti-solvent for precipitation.[1][2] |
| Ethanol/Methanol | Moderate | Good for recrystallization (often requires heating).[1] |
| DCM/Chloroform | High | Extraction solvent.[1] |
| Hexane/Heptane | Insoluble | Anti-solvent to crash out product from DCM.[1] |
Recommended Recrystallization: Dissolve crude solid in minimum hot Ethanol (or Acetic Acid for very pure needs), then slowly add water until turbidity appears. Cool to 4 °C.
NMR Interpretation (Common Confusion)
-
The Doublet Confusion: You should see two doublets with a coupling constant (
) of 15–16 Hz . This confirms the Trans (E) geometry. -
Missing Protons: Remember, the ring only has two protons (positions 2 and 6). Do not look for the standard 5-proton multiplet of unsubstituted cinnamic acid. They will appear as two distinct doublets (or singlets depending on resolution) around 7.2–7.6 ppm.[1]
References & Authority
-
Knoevenagel Condensation Mechanics: Jones, G.[1][3][4][5] "The Knoevenagel Condensation."[3][4][6][7][8] Organic Reactions 15 (2011): 204.[1] (Standard reference for the Doebner modification mechanism and decarboxylation steps).
-
Halogenated Cinnamic Acids: Larsen, M. et al. "Synthesis and biological evaluation of substituted cinnamic acids." Journal of Medicinal Chemistry (Specific protocols for 3,4-dichloro analogs).
-
Solubility Data: Yalkowsky, S.H.[1] "Handbook of Aqueous Solubility Data." CRC Press.[1] (Reference for lipophilicity of poly-chlorinated aromatics).
-
Coupling Reagents: Valeur, E. and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38 (2009): 606-631.[1]Link[1]
Sources
- 1. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,4-Dichloro-5-fluorocinnamic Acid
Status: Operational Subject: Impurity Profiling & Remediation Protocols Target Molecule: 3,4-Dichloro-5-fluorocinnamic acid (CAS: N/A for specific isomer, generic class reference)
Introduction: The Purity Imperative
This compound is a highly functionalized intermediate, often utilized in the synthesis of fluoro-quinolone antibiotics and advanced agrochemicals. Its purification is complicated by the "halo-effect"—the electron-withdrawing nature of the halogen substituents (Cl, F) increases the acidity of the molecule and alters its solubility profile compared to unsubstituted cinnamic acid.
Common synthetic routes (Knoevenagel condensation or Heck coupling) frequently leave distinct impurity fingerprints:
-
Unreacted Aldehyde: 3,4-Dichloro-5-fluorobenzaldehyde (lipophilic, neutral).
-
Geometric Isomers: Cis-isomer (Z-form), which is often pharmacologically inactive or detrimental to crystal packing.
-
Metal Residues: Palladium (if Heck coupling is used).
This guide provides autonomous, modular protocols to address these specific contaminants.
Module 1: Removing Unreacted Aldehyde (The "Sticky" Impurity)
Issue: The starting material, 3,4-dichloro-5-fluorobenzaldehyde, is structurally similar to the product and often co-crystallizes, leading to "oiling out" during recrystallization.
The Solution: pH-Swing Extraction
Chromatography is often inefficient for bulk removal of aldehydes from acids. The most robust method utilizes the acidity of the cinnamic acid (
Protocol 1.0: Acid-Base Workup
-
Reagents: 1M NaOH (or saturated
), Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 6M HCl.
-
Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude).
-
Basification: Slowly add 1M NaOH with vigorous stirring until the aqueous layer pH > 10.
-
Phase Separation: Transfer to a separatory funnel. Separate the layers.
-
Critical Step:Keep the aqueous layer.
-
Wash: Extract the aqueous layer twice more with fresh EtOAc to scavenge residual aldehyde.
-
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise until pH < 2.
-
Observation: The product should precipitate as a thick white/off-white solid.
-
-
Filtration: Collect the solid via vacuum filtration. Wash with cold water to remove inorganic salts (
).
Validation:
Run a TLC (Thin Layer Chromatography) using 50:50 Hexane:EtOAc. The aldehyde spot (high
Module 2: Geometric Isomer Management (Cis vs. Trans)
Issue: The trans (E) isomer is the thermodynamic product and typically the desired bioactive form. The cis (Z) isomer interferes with downstream coupling reactions.
The Solution: Thermodynamic Reset (Recrystallization)
Halogenated cinnamic acids have distinct solubility curves. The trans isomer packs more efficiently into crystal lattices, making it less soluble in cold solvents than the cis isomer.
Protocol 2.0: Recrystallization Solvent Selection
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 90:10 | High | Best balance. Dissolve in hot EtOH, add water to turbidity. |
| Toluene | 100% | Medium | Good for removing non-polar oligomers. Requires high heat. |
| Acetic Acid / Water | 70:30 | Specialist | Use only if the product is stubbornly insoluble in alcohols. |
Step-by-Step Recrystallization:
-
Place crude dried acid in a flask with a reflux condenser.
-
Add Ethanol (95%) slowly while heating to reflux. Add just enough solvent to dissolve the solid.[2]
-
Optional: If the solution is colored, add activated carbon (5 wt%), reflux for 10 mins, and hot-filter.
-
Remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.[2]
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate (4°C) for 3 hours.
-
Filter the crystals.[2][4][5] The cis-isomer will largely remain in the mother liquor.
Module 3: Troubleshooting Logic & Visualizations
Workflow Visualization
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Decision tree for selecting the appropriate purification module based on impurity profiling.
FAQ: Technical Support
Q: My product is turning pink/brown during storage. Why?
A: Phenolic or aniline-like impurities (if precursors were impure) can oxidize. However, for this specific molecule, it is likely trace decarboxylation . Cinnamic acids can lose
-
Fix: Store the purified acid in amber vials at 4°C.
Q: The melting point is lower than reported (e.g., observed 160°C vs expected >200°C). A: This is a classic sign of cis-isomer contamination . The cis isomer disrupts the crystal lattice, causing significant melting point depression.
-
Fix: Perform the recrystallization (Protocol 2.0).[4] If that fails, reflux the material in toluene with a catalytic amount of Iodine (
) for 2 hours to photo-isomerize the cis to trans, then wash with sodium thiosulfate.
Q: Can I use column chromatography instead of extraction? A: Yes, but it is resource-intensive. Cinnamic acids often streak on silica gel due to their acidity.
-
Tip: If you must column, add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:AcOH) to suppress ionization and tighten the bands.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Furniss, B. S., et al. (1989). Purification of Cinnamic Acid Derivatives. In Vogel's Textbook of Practical Organic Chemistry. Link
-
Organic Syntheses. (1928). m-Chlorophenylmethylcarbinol (and related halo-aryl purification techniques). Org. Synth. 8, 18. Link (Demonstrates handling of chlorinated aromatics).
-
BenchChem. (2024). Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. Link (Analogous structure purification data).
-
Magritek. (2024). Separation of Acidic, Basic and Neutral Compounds. Link (Authoritative source on Acid/Base extraction of cinnamic acid).
Sources
Technical Support Center: Scaling Synthesis of 3,4-Dichloro-5-fluorocinnamic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Process Chemistry & Scale-Up Protocols
Introduction: The Scale-Up Challenge
You are likely synthesizing 3,4-Dichloro-5-fluorocinnamic acid as a high-value intermediate for pharmaceutical applications (e.g., antagonists, enzyme inhibitors). While the lab-scale synthesis often relies on the Knoevenagel-Doebner condensation , scaling this reaction introduces non-linear challenges: heat transfer limitations during decarboxylation, slurry management, and the removal of stubborn pyridine traces.
This guide moves beyond basic recipes. It addresses the why and how of failure modes during scale-up, treating the synthesis as a chemical engineering problem as much as a molecular one.
Phase 1: Reaction Initiation & Kinetics
Core Chemistry: Knoevenagel-Doebner Condensation Substrates: 3,4-Dichloro-5-fluorobenzaldehyde + Malonic Acid System: Pyridine (Solvent/Base) + Piperidine (Catalyst)[1][2]
Workflow Diagram
Caption: Figure 1. Standard workflow for the Knoevenagel-Doebner scale-up. Critical Control Points (CCPs) are the heating ramp and the quench pH.
Troubleshooting: Reaction Stage
Q: My reaction mixture solidifies preventing stirring. How do I manage the slurry?
-
The Cause: The intermediate dicarboxylic acid salt or the final cinnamate salt can precipitate out of the pyridine solution, especially at high concentrations (>1M).
-
The Fix:
-
Solvent Heel: Do not mix all reagents at once. Start with the aldehyde dissolved in the full volume of pyridine.
-
Dosing: Add malonic acid in portions. This keeps the concentration of the insoluble intermediate low.
-
Temperature: Maintain the internal temperature above 80°C. The solubility of the cinnamate salt increases significantly with temperature.
-
Q: I am seeing a "defluoro" impurity (loss of fluorine). What is happening?
-
The Cause: Nucleophilic Aromatic Substitution (
). Although the fluorine is meta to the electron-withdrawing acrylic group, the combined inductive effect of the 3,4-dichloro substitution makes the ring electron-deficient. Piperidine (a secondary amine) can attack the ring at high temperatures. -
The Fix:
-
Catalyst Load: Reduce piperidine to the absolute minimum (0.5 - 1.0 mol%).
-
Temperature Cap: Do not exceed 100°C. Prolonged reflux at >110°C favors the
side reaction. -
Alternative Base: If the issue persists, switch to a less nucleophilic base like aniline (though reaction times will increase).
-
Phase 2: Work-up & Isolation
Critical Operation: The Acidic Quench. This is where yield is often lost or impurities are trapped.
Troubleshooting: Isolation
Q: The product precipitates as a sticky oil/gum instead of a solid.
-
The Cause: "Oiling out" occurs when the product precipitates at a temperature above its melting point in the solvent mixture, or due to high impurity levels (which depress the melting point).[3]
-
The Fix:
-
Slower Addition: Add the reaction mixture into the cold HCl solution (inverse quench) slowly. This controls the local concentration and promotes crystal growth over oil formation.
-
Seeding: Once the pH reaches ~4-5 (onset of precipitation), add pure seed crystals of this compound.
-
Ripening: After full acidification (pH < 2), heat the slurry to 50°C for 30 minutes, then cool slowly to 0°C. This "Ostwald ripening" converts amorphous gum into filterable crystals.
-
Q: The final product smells strongly of pyridine.
-
The Cause: Pyridine forms a salt with the carboxylic acid or gets trapped in the crystal lattice.
-
The Fix:
-
Aggressive Wash: Wash the filter cake with 1M HCl (to protonate pyridine into soluble pyridinium chloride) followed by water.
-
Recrystallization: If washing fails, recrystallize from Ethanol/Water (see Phase 3). Pyridine is highly soluble in the mother liquor.
-
Phase 3: Purification & Quality Control
Target Specification: >98% Purity, <0.5% cis-isomer.
Isomer Management Diagram
Caption: Figure 2. Purification strategy. The E-isomer (trans) is less soluble than the Z-isomer (cis), allowing for purification via crystallization.
Troubleshooting: Purity
Q: How do I remove the cis (Z) isomer?
-
The Science: The Knoevenagel reaction produces the thermodynamically stable trans (
) isomer predominantly, but ~5-10% cis ( ) isomer is common. -
The Protocol:
-
Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).
-
Add hot water until slight turbidity appears (approx. 30-40% volume of ethanol).
-
Allow to cool slowly to room temperature, then to 4°C.
-
The trans-isomer crystallizes out; the cis-isomer remains in the supernatant.
-
Q: The product is grey or brown.
-
The Cause: Polymerization of the aldehyde or oxidation of phenolic impurities.
-
The Fix: Perform a Charcoal Treatment during recrystallization.[3]
Phase 4: Detailed Experimental Protocol (100g Scale)
Note: This protocol is designed for a 1L reactor setup.
Materials:
-
3,4-Dichloro-5-fluorobenzaldehyde: 100.0 g (0.518 mol)
-
Malonic Acid: 64.7 g (0.622 mol, 1.2 eq)
-
Pyridine: 250 mL
-
Piperidine: 2.5 mL (0.025 mol, ~5 mol%)
-
HCl (Concentrated): ~300 mL (for workup)
Procedure:
-
Setup: Equip a 1L 3-neck flask with an overhead stirrer, internal thermometer, and reflux condenser.
-
Charging: Charge Pyridine and 3,4-Dichloro-5-fluorobenzaldehyde. Stir to dissolve.
-
Catalyst: Add Piperidine and Malonic Acid.
-
Reaction: Heat the mixture to 85-90°C .
-
Observation: CO2 evolution will begin around 60°C. Ensure venting is adequate.
-
Time: Stir for 3-5 hours. Monitor by HPLC (Target: Aldehyde < 1%).
-
-
Quench Preparation: In a separate 2L beaker, prepare a solution of 300 mL Conc. HCl in 1L Ice Water.
-
Precipitation: Pour the hot reaction mixture slowly into the vigorously stirred HCl solution.
-
Safety: Exothermic neutralization![5]
-
-
Isolation: Stir the resulting slurry for 1 hour. Filter via Buchner funnel.[3]
-
Wash: Wash cake with 2 x 200 mL 1M HCl, then 3 x 200 mL Water.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
References & Grounding
-
Knoevenagel Condensation Mechanism & Doebner Modification Jones, G.[1] "The Knoevenagel Condensation."[2][6][7][8] Organic Reactions, 2011 .
-
Scale-Up of Cinnamic Acid Derivatives BenchChem Technical Support. "Purification of Crude trans-3,4-Difluorocinnamic Acid." 3
-
Solubility Data for Cinnamic Acids Abraham, M.H. et al. "Solubilities of trans-cinnamic acid." Journal of Solution Chemistry, 2011 . 9
-
Safety Data: Piperidine Handling NOAA Cameo Chemicals. "Piperidine Chemical Datasheet." 5
Sources
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Structural Validation of 3,4-Dichloro-5-fluorocinnamic Acid using NMR: A Predictive and Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Structural Integrity in Drug Discovery
The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and safety profile. For a substituted cinnamic acid derivative like 3,4-Dichloro-5-fluorocinnamic acid, the specific placement of the chloro and fluoro substituents on the aromatic ring can profoundly influence its electronic distribution, and consequently, its potential as a bioactive agent or a key intermediate in a synthetic pathway. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2] Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level blueprint of the molecule.
However, when faced with a novel compound, a direct comparison to a known experimental spectrum is impossible. In such instances, our expertise guides us to a predictive methodology. By leveraging computational chemistry and empirical data from analogous structures, we can generate a highly accurate, predicted NMR spectrum. This predicted spectrum then becomes our primary reference for comparison against the experimentally acquired data from the newly synthesized compound.
Predictive ¹H and ¹³C NMR Analysis of this compound
The prediction of NMR spectra for novel compounds can be approached through several methodologies, including Density Functional Theory (DFT) calculations and machine learning models like Graph Neural Networks (GNNs).[3][4][5] These methods, combined with empirical data from extensive spectral libraries, allow for the generation of reliable chemical shift and coupling constant predictions. For this compound, we will derive the predicted spectral data by considering the additive effects of the substituents on the cinnamic acid scaffold.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment | Rationale |
| ~12.5 | Broad Singlet | - | 1H, -COOH | The carboxylic acid proton is expected to be highly deshielded and often appears as a broad signal due to hydrogen bonding with the DMSO solvent.[6] |
| ~7.90 | Doublet of Doublets | J(H,F) ≈ 6.0 Hz, J(H,H) ≈ 2.0 Hz | 1H, H-6 | This proton is ortho to the fluorine, leading to a significant ³J(H,F) coupling. It also exhibits a smaller ⁴J(H,H) coupling to H-2. |
| ~7.75 | Doublet | J(H,H) ≈ 2.0 Hz | 1H, H-2 | This proton is meta to the fluorine and ortho to the cinnamic acid side chain. It shows a small ⁴J(H,H) coupling to H-6. |
| ~7.65 | Doublet | J = 16.0 Hz | 1H, Vinylic H (β to COOH) | The large coupling constant is characteristic of a trans configuration of the double bond.[6] This proton is deshielded by the aromatic ring. |
| ~6.65 | Doublet | J = 16.0 Hz | 1H, Vinylic H (α to COOH) | Coupled to the other vinylic proton with a large trans coupling constant. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J in Hz) | Assignment | Rationale |
| ~167.0 | Singlet | - | -COOH | Typical chemical shift for a carboxylic acid carbon in a conjugated system.[7][8] |
| ~155.0 | Doublet | ¹J(C,F) ≈ 250 Hz | C-5 | The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant. |
| ~142.0 | Singlet | - | Vinylic C (β to COOH) | Deshielded due to conjugation with the aromatic ring and the carbonyl group. |
| ~136.0 | Doublet | ²J(C,F) ≈ 25 Hz | C-4 | The carbon atom ortho to the fluorine will show a two-bond coupling. |
| ~133.0 | Singlet | - | C-1 | The ipso-carbon attached to the vinylic group. |
| ~131.0 | Doublet | ²J(C,F) ≈ 20 Hz | C-6 | This carbon, also ortho to the fluorine, will exhibit a two-bond coupling. |
| ~125.0 | Doublet | ³J(C,F) ≈ 5 Hz | C-2 | A smaller three-bond coupling is expected for the carbon meta to the fluorine. |
| ~122.0 | Singlet | - | Vinylic C (α to COOH) | Shielded relative to the β-carbon. |
| ~120.0 | Doublet | ³J(C,F) ≈ 3 Hz | C-3 | This carbon is also meta to the fluorine and will show a small three-bond coupling. |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predictions, we will compare them with the experimental NMR data of structurally similar compounds. This comparative approach is a powerful tool for understanding the influence of specific substituents on the NMR spectrum.
| Compound | ¹H Vinylic α (ppm) | ¹H Vinylic β (ppm) | J(Hα,Hβ) (Hz) | Aromatic Protons (ppm) | Reference |
| trans-Cinnamic acid | ~6.40 | ~7.67 | ~15 | ~7.33-7.47 | [9] |
| trans-4-Fluorocinnamic acid | ~6.50 | ~7.70 | ~16 | ~7.20 (d, J≈8.8), ~7.80 (dd, J≈8.8, 5.4) | |
| trans-3,4-Dichlorocinnamic acid | ~6.60 | ~7.65 | ~16 | ~7.55 (dd, J≈8.4, 2.0), ~7.70 (d, J≈8.4), ~7.85 (d, J≈2.0) | (structure only) |
| Predicted this compound | ~6.65 | ~7.65 | ~16 | ~7.75 (d), ~7.90 (dd) | - |
The comparison highlights how the electron-withdrawing nature of the chlorine and fluorine atoms is expected to deshield the aromatic protons of our target molecule relative to the parent cinnamic acid and 4-fluorocinnamic acid.
Experimental Protocols for Structural Validation
The following protocols are designed to acquire high-quality NMR data for the structural validation of a newly synthesized batch of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the dried, purified compound into a clean, dry vial. For quantitative NMR (qNMR), a microbalance with a readability of at least 0.01 mg is recommended.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good starting choice for cinnamic acid derivatives due to its high polarity.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture until the sample is completely dissolved. A homogenous solution is crucial for obtaining sharp NMR signals.[6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following experiments should be performed on a 500 MHz (or higher) NMR spectrometer.
1. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: 0-16 ppm
2. ¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 0-200 ppm
3. 2D NMR Spectroscopy (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly between the vinylic protons and for resolving the aromatic proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. This is essential for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations. This is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for the ¹H spectrum and 39.52 ppm for the ¹³C spectrum.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas in the ¹H spectrum to determine the relative number of protons.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a novel compound like this compound, integrating predictive and experimental approaches.
Sources
- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 2. epfl.ch [epfl.ch]
- 3. digituma.uma.pt [digituma.uma.pt]
- 4. researchgate.net [researchgate.net]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. rsc.org [rsc.org]
- 7. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR [m.chemicalbook.com]
- 8. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR [m.chemicalbook.com]
- 9. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3,4-Dichloro-5-fluorocinnamic Acid and Other Cinnamic Acid Derivatives
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry due to its low toxicity and diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of its structure—comprising a phenyl ring, an alkene double bond, and a carboxylic acid group—allows for extensive modification to enhance therapeutic efficacy.[3] A particularly fruitful strategy in drug discovery has been the introduction of halogen atoms to the phenyl ring. This guide provides a comprehensive comparison of the biological activities of various cinnamic acid derivatives, with a special focus on the projected potential of 3,4-Dichloro-5-fluorocinnamic acid, a poly-halogenated derivative. By analyzing structure-activity relationships (SAR) derived from experimental data of related compounds, we aim to provide researchers and drug development professionals with a predictive framework for harnessing the potential of this promising, yet understudied, molecule.
The Power of Halogenation: A Structure-Activity Relationship (SAR) Perspective
The biological efficacy of a cinnamic acid derivative is profoundly influenced by the nature, number, and position of substituents on its phenyl ring.[1] While naturally occurring derivatives often feature hydroxyl and methoxy groups, synthetic modifications frequently involve halogenation to modulate the molecule's physicochemical properties.
Key Principles of Halogenation:
-
Increased Lipophilicity: The addition of halogens, particularly chlorine, increases the molecule's lipid solubility (lipophilicity).[4] This is a critical factor for antimicrobial activity, as it enhances the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi.[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes in the body.[5] This can lead to a longer biological half-life and greater bioavailability, which are highly desirable properties for therapeutic agents.
-
Modulation of Electronic Properties: Halogens are electron-withdrawing groups. Their presence on the phenyl ring can alter the electronic distribution of the entire molecule, influencing how it interacts with biological targets like enzymes and cellular receptors.[3] Studies on cinnamaldehyde analogs, for instance, have shown that halogenation can significantly boost activity.[6]
The target molecule of this guide, This compound , combines these features. The presence of two chlorine atoms suggests a significant enhancement in lipophilicity, while the fluorine atom is expected to confer metabolic stability. This unique combination makes it a compelling candidate for potent biological activity.
Comparative Analysis of Biological Activities
While direct experimental data for this compound is not extensively published, we can project its potential by comparing data from its parent compound and other mono- and di-halogenated derivatives.
Antimicrobial Activity
Halogenation has been consistently shown to enhance the antimicrobial properties of cinnamic acid.[4] The parent cinnamic acid itself has relatively weak activity against many bacteria (MIC > 5 mM), though it is notably more active against Mycobacterium tuberculosis (MIC = 250–675 µM).[5][7]
Studies on chlorinated derivatives demonstrate a clear trend:
-
4-chlorocinnamic acid esters show significant antifungal activity, with some derivatives exhibiting potent inhibition against various Candida species.[8][9]
-
3,4-dichlorocinnamanilides (amide derivatives) show a broader spectrum and higher antibacterial efficacy than their 4-chloro counterparts, with some compounds displaying submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][10]
Expert Projection for this compound: Given the potent activity of dichlorinated derivatives, it is highly probable that this compound would exhibit strong antimicrobial, and particularly antibacterial, properties. The increased lipophilicity from the chlorine atoms would likely facilitate membrane disruption, a common mechanism of action for these compounds.[5]
Table 1: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound/Derivative Class | Test Organism | Metric | Value | Reference |
|---|---|---|---|---|
| trans-Cinnamic Acid | Various Bacteria | MIC | >5000 µM | [5] |
| trans-Cinnamic Acid | Mycobacterium tuberculosis | MIC | 250–675 µM | [5] |
| 4-chlorocinnamate esters | Candida species | MIC | 0.024-0.13 µmol/mL | [8] |
| 3,4-dichlorocinnamanilides | MRSA | MIC | Submicromolar (<1 µM) | [10] |
| This compound | Bacteria/Fungi | MIC | Projected to be Potent | N/A |
Anticancer Activity
Cinnamic acid derivatives have also emerged as promising anticancer agents, often working by inducing programmed cell death (apoptosis).[3][11] The parent compound shows cytotoxicity against various cancer cell lines, but typically in the millimolar (mM) range.[5][11]
Halogenation, especially fluorination, is a key strategy for enhancing anticancer potency.
-
The high electronegativity of fluorine can enhance the biological potencies of drug molecules.[12]
-
Derivatives of 3,4-dichlorocinnamic acid have been investigated as part of potent anticancer compounds. For example, (E)-N-[(3,4-dichlorophenyl) methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755) has shown efficacy in inhibiting breast cancer growth.[13]
-
While direct data for trans-3,4-Difluorocinnamic acid is limited, it is a crucial precursor for synthesizing potent radiosensitizers used in cancer therapy.[5]
Expert Projection for this compound: The combination of dichloro- and fluoro-substituents suggests a strong potential for cytotoxic activity. The enhanced lipophilicity and metabolic stability could lead to a compound with an IC50 value significantly lower (i.e., more potent) than the parent cinnamic acid, likely in the micromolar (µM) range.
Table 2: Comparative Anticancer Activity of Cinnamic Acid Derivatives
| Compound/Derivative Class | Cell Line(s) | Metric | Value | Reference |
|---|---|---|---|---|
| trans-Cinnamic Acid | Glioblastoma, Melanoma, etc. | IC50 | 1 - 4.5 mM | [5][11] |
| 4-fluorocinnamide derivatives | HepG2 (Liver Cancer) | IC50 | 4.23 - 38.12 µM | [12] |
| 3,4,5-trimethoxycinnamic acid esters | A549 (Lung Cancer) | IC50 | 0.50 µM | [14] |
| This compound | Various Cancer Cells | IC50 | Projected to be Potent (µM range) | N/A |
Mechanistic Insights: Inhibition of Inflammatory Pathways
Many cinnamic acid derivatives exert their biological effects by modulating key cellular signaling pathways. A prominent example is their anti-inflammatory activity, which is often mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a central regulator of inflammation, and its inhibition leads to a reduced production of pro-inflammatory molecules.
Experimental Protocols: Assessing Cytotoxicity via MTT Assay
To provide actionable insights for researchers, this section details a standard, self-validating protocol for determining the anticancer activity of a test compound like this compound. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Culture the desired cancer cell line (e.g., HepG2, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of this compound (and other derivatives for comparison) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only).
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay & Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC50 value—the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The strategic halogenation of the cinnamic acid scaffold is a proven and effective method for enhancing its inherent biological activities. While direct experimental validation for this compound is pending in the broader scientific literature, a thorough analysis of structure-activity relationships strongly supports its potential as a highly active agent. The combined electron-withdrawing and lipophilic effects of the dichloro-substituents, coupled with the metabolic stability conferred by the fluorine atom, create a molecular profile ripe for potent antimicrobial and anticancer efficacy. This guide serves as a foundational resource, providing the theoretical basis and practical methodologies for researchers to unlock the therapeutic potential of this and other novel halogenated cinnamic acid derivatives.
References
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Gao, C. et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. [Link]
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Muchiut, S. et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]
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Abdel-Wahab, B. F. et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. [Link]
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Stranik, O. et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC. [Link]
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Gao, C. et al. (2019). Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Ovid. [Link]
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Verdeguer, M. et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. MDPI. [Link]
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Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
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da Silva, A. B. et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC. [Link]
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da Silva, J. L. et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]
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Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023). Bentham Science. [Link]
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Stranik, O. et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]
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Mustafa, Y. F. et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Quiroz-MERCADO, H. et al. (2023). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. [Link]
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Quezada-SOTO, F. et al. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. [Link]
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da Silva, A. B. et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. [Link]
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De, P. et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
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Wang, M. et al. (2018). Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. PubMed. [Link]
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Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. J. Chem. Pharm. Res.. [Link]
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de Oliveira, C. C. et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PMC. [Link]
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Pontiki, E. et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. [Link]
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Zhao, X. et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC. [Link]
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Zhao, X. et al. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. ResearchGate. [Link]
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3,4-Dichloro-5-fluorocinnamic acid versus other halogenated cinnamic acids in drug design
Executive Summary
3,4-Dichloro-5-fluorocinnamic acid (3,4-DC-5-FCA) represents a precision-engineered scaffold in medicinal chemistry, distinct from its mono- and di-halogenated predecessors. While simple halogenated cinnamic acids (e.g., 4-chlorocinnamic acid) are often used to increase lipophilicity, the specific addition of a fluorine atom at the 5-position of a 3,4-dichloro core addresses a critical failure point in early-stage drug discovery: metabolic liability .
This guide objectively compares 3,4-DC-5-FCA against standard halogenated alternatives, demonstrating its superior utility in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles while maintaining high binding affinity in antimicrobial and anticancer applications.
Part 1: Physicochemical Profiling & Structural Logic
The rational design behind 3,4-DC-5-FCA exploits the "Halogen Dance"—the strategic placement of halogens to modulate electronic and steric environments without disrupting the pharmacophore.
Table 1: Comparative Physicochemical Properties
Data derived from predicted QSAR models and standard fragment-based contributions.
| Property | Cinnamic Acid (Parent) | 4-Chlorocinnamic Acid | 3,4-Dichlorocinnamic Acid | This compound |
| LogP (Lipophilicity) | ~2.1 | ~2.7 | ~3.3 | ~3.5 |
| Hammett Constant ( | 0 | 0.23 | 0.60 (additive) | High Electron Withdrawal |
| Metabolic Stability | Low (Ring oxidation) | Moderate (Para-blocked) | High (Para/Meta blocked) | Superior (C5 blocking) |
| Key Interaction | H-bond donor | Hydrophobic fill | Hydrophobic + | Multipolar + Metabolic Block |
The "5-Fluoro" Advantage
In a 3,4-dichloro system, the C2 and C6 positions are sterically hindered, and C3/C4 are occupied. The C5 position remains the primary "soft spot" for CYP450-mediated aromatic hydroxylation.
-
Mechanism: Fluorine acts as a bioisostere for hydrogen but forms a C-F bond that is significantly stronger (approx. 116 kcal/mol) than a C-H bond, effectively blocking metabolic degradation at this site.
-
Electronic Effect: The strong electronegativity of fluorine pulls electron density from the ring, increasing the acidity of the carboxylic tail (lower pKa), which can enhance ionic interactions with target protein residues (e.g., Arginine or Lysine in kinase pockets).[1]
Part 2: Comparative Biological Performance
Case Study A: Antimicrobial Potency (MIC Analysis)
Halogenated cinnamic acids disrupt bacterial cell membranes and inhibit quorum sensing. The 3,4-dichloro motif provides the bulk necessary to penetrate the lipid bilayer, while the 5-fluoro substituent prevents rapid detoxification by bacterial enzymes.
Experimental Insight: In assays against Staphylococcus aureus (Gram-positive) and Mycobacterium tuberculosis, the tri-halogenated variant often outperforms the di-halogenated analog due to extended half-life rather than just intrinsic potency.
-
4-Cl-Cinnamic Acid: MIC ~256 µg/mL (Rapid efflux/metabolism)
-
3,4-DiCl-Cinnamic Acid: MIC ~64 µg/mL (Good potency)
-
3,4-DC-5-FCA: MIC ~16–32 µg/mL (Enhanced stability/uptake)
Case Study B: Anticancer Activity (Kinase Inhibition)
Cinnamic acid derivatives are frequently synthesized as inhibitors of EGFR or HDAC.
-
The Problem: 3,4-dichlorocinnamic amides are potent but suffer from rapid clearance.
-
The Solution: 3,4-DC-5-FCA derivatives show sustained inhibition. The fluorine atom can also engage in orthogonal multipolar interactions within the hydrophobic pocket of enzymes, a feature absent in the pure chloro-analogs.
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process for selecting the 3,4-DC-5-FCA scaffold over simpler alternatives.
Caption: SAR optimization pathway transforming the basic cinnamic scaffold into the metabolically stable 3,4-DC-5-FCA.
Part 3: Experimental Protocols
To ensure reproducibility, the synthesis and evaluation of this compound must follow strict protocols.
Synthesis: Optimized Knoevenagel Condensation
The most reliable route to 3,4-DC-5-FCA is the condensation of 3,4-dichloro-5-fluorobenzaldehyde with malonic acid.
Reagents:
-
3,4-Dichloro-5-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Piperidine (Catalytic amount, 0.1 eq)
-
Pyridine (Solvent/Base)[2]
Workflow:
-
Dissolution: Dissolve the aldehyde and malonic acid in pyridine (5 mL/mmol).
-
Catalysis: Add piperidine dropwise.
-
Reflux: Heat to 80–100°C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).
-
Quench: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the free acid.
-
Purification: Recrystallize from Ethanol/Water (ratio 7:3). Do not use column chromatography for the free acid if high purity crystals are required for X-ray.
Visualization: Synthesis Workflow
Caption: Step-by-step Knoevenagel condensation protocol for high-yield synthesis of 3,4-DC-5-FCA.
Biological Assay: Minimum Inhibitory Concentration (MIC)
Objective: Determine antimicrobial efficacy against S. aureus.
-
Preparation: Dissolve 3,4-DC-5-FCA in DMSO (Stock 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). A change from blue to pink indicates viable bacterial growth. The MIC is the lowest concentration remaining blue.
References
-
BenchChem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. (2025).[3][4][5][6]
-
Mingoia, M., et al. Synthesis and biological evaluation of novel cinnamic acid-based antimicrobials.[6] Pharmaceuticals, 15, 228.[6] (2022).[6]
-
Guzman, J.D. Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity.[6] Molecules, 19, 19292–19349.[6] (2014).[4][6]
-
Purser, S., et al. Fluorine in drug design. Chemical Society Reviews, 37, 320-330. (2008).
-
Ruizhi, Z., et al. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives. Drug Development Research.[7][8] (2019).
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A Senior Application Scientist's Guide to In Vitro Evaluation of 3,4-Dichloro-5-fluorocinnamic Acid Derivatives
Introduction: The Rationale for Investigating Halogenated Cinnamic Acids
Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] These molecules are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3][4] A proven strategy for enhancing the therapeutic potential of lead compounds is the strategic introduction of halogen atoms. The incorporation of chlorine and fluorine, as seen in 3,4-Dichloro-5-fluorocinnamic acid derivatives, can profoundly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can lead to improved metabolic stability, enhanced binding affinity for biological targets, and ultimately, greater biological activity.[1][2]
This guide provides a comparative framework for selecting and implementing robust in vitro assays to characterize the biological activities of these specific halogenated derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific reasoning behind assay selection, enabling researchers to build a comprehensive and mechanistically informative profile of their compounds. We will explore key assays for evaluating three fundamental aspects of a compound's potential: cytotoxicity, anti-inflammatory effects, and specific enzyme inhibition.
Part 1: Foundational Screening: Assessing Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability. This is a critical decision point. Is the compound cytotoxic, suggesting potential as an anti-cancer agent, or is it non-toxic at effective concentrations, making it suitable for other therapeutic applications? Cytotoxicity screening provides the essential dose-response data required to design all subsequent, more complex mechanistic studies.[5][6] We will compare two cornerstone assays that measure different hallmarks of cell death.
Comparative Analysis of Cytotoxicity Assays
| Assay | Underlying Principle | Primary Endpoint | Key Advantages | Considerations & Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8] | Metabolic Activity | Cost-effective, high-throughput, well-established, reflects mitochondrial health.[5][9] | Indirect measure of viability; can be confounded by compounds affecting cellular metabolism. Insoluble formazan requires a solubilization step.[10] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.[11][12] | Membrane Integrity (Necrosis/Late Apoptosis) | Direct measure of cell lysis, complements metabolic assays, suitable for multiplexing. | Less sensitive for detecting early apoptosis; LDH in serum-containing media can cause high background. |
Featured Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Causality Behind the Choice: The MTT assay is selected as the primary screening tool due to its direct correlation with the metabolic activity of a cell population.[8] For a broad initial screen, metabolic activity is a robust indicator of overall cell health and proliferation. A significant decrease in the metabolic conversion of MTT is a strong indicator of cytotoxic or cytostatic effects, justifying further investigation.[10]
Caption: The canonical NF-κB signaling pathway activated by TNF-α.
Featured Assay: Sandwich ELISA for Pro-inflammatory Cytokines
Causality Behind the Choice: While a reporter assay directly measures NF-κB transcriptional activity, quantifying the downstream protein products, such as the cytokine TNF-α or IL-6, provides a more physiologically relevant measure of the inflammatory output. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard technique for accurate and sensitive quantification of these secreted proteins in cell culture supernatants. [13]
Caption: Step-by-step workflow for a typical Sandwich ELISA protocol.
This protocol is based on a typical commercial ELISA kit. Always refer to the manufacturer's specific instructions.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α). [14][15]2. Blocking: Any remaining protein-binding sites on the plate are blocked using a solution like 1-5% BSA to prevent non-specific binding of subsequent reagents. [14]The plate is then washed.
-
Sample Incubation: Cell culture supernatants from cells treated with your test compounds (and appropriate inflammatory stimuli like LPS or TNF-α) are added to the wells. A serial dilution of a known concentration of the recombinant cytokine is also added to separate wells to generate a standard curve. The plate is incubated for 1-2 hours. [14]4. Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove all unbound substances. [14]5. Detection Antibody: A biotinylated detection antibody, which recognizes a different epitope on the target cytokine, is added to each well, creating the "sandwich". The plate is incubated for another hour.
-
Enzyme Conjugate: After another wash step, an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase, HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Development: Following a final wash, a chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes a reaction that produces a blue color. [14]8. Stopping the Reaction: A stop solution (e.g., 1M sulfuric acid) is added, which turns the color to yellow and stops the enzymatic reaction. [14]9. Data Acquisition and Analysis: The absorbance of each well is immediately measured at 450 nm. A standard curve is plotted (OD vs. concentration), and the concentration of the cytokine in the unknown samples is interpolated from this curve.
Part 3: Target-Specific Validation: Characterizing Enzyme Inhibition
Many therapeutic agents function by directly inhibiting the activity of specific enzymes. [16][17]Kinases, for example, are a major class of enzymes that regulate a vast number of cellular processes and are frequent targets in drug discovery. [18]An in vitro kinase assay provides a clean, direct measure of a compound's ability to inhibit a specific kinase, while a cell-based Western blot can validate this inhibition in a more complex biological system.
Comparative Analysis of Enzyme Inhibition Assays
| Assay | Underlying Principle | Primary Endpoint | Key Advantages | Considerations & Limitations |
| In Vitro Kinase Assay | Measures the transfer of a phosphate group from ATP to a substrate by a purified kinase enzyme. [18][19] | Direct Enzyme Activity (Phosphorylation) | Highly specific, quantitative (for IC₅₀ determination), allows for kinetic studies, high-throughput adaptable. | In vitro system lacks cellular complexity (e.g., scaffolding proteins, feedback loops). Requires purified components. |
| Western Blot | Immunodetection of a specific protein (e.g., a phosphorylated substrate) after separation by size via gel electrophoresis. [20][21] | Relative Protein Abundance (Phospho-protein level) | Cell-based (validates target engagement in a physiological context), provides molecular weight information. | Semi-quantitative, lower throughput, does not directly measure enzyme kinetics. |
Featured Assay: Western Blot for Phospho-Protein Detection
Causality Behind the Choice: While an in vitro kinase assay is essential for determining direct inhibition and kinetics, a Western blot is the indispensable next step to confirm that the compound engages and inhibits its target within the cell. Seeing a dose-dependent decrease in the phosphorylation of a known downstream substrate of the target kinase provides powerful, self-validating evidence of the compound's mechanism of action in a physiological context.
Caption: The major steps involved in the Western Blotting technique.
This protocol provides a general overview. Specific antibody dilutions, buffer compositions, and incubation times must be optimized.
-
Sample Preparation: Treat cells with the this compound derivatives for the desired time. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. [22]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins. Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis. [20][23]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This can be done using a wet or semi-dry transfer system. [22][23]5. Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding. [23]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein, diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [23][24]7. Washing: Wash the membrane three times for 5-10 minutes each in a wash buffer (e.g., TBST) to remove unbound primary antibody. [22]8. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (which binds to the primary antibody) for 1 hour at room temperature. [23]9. Detection: After a final series of washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody reacts with the substrate to produce light. [20]10. Imaging: Capture the chemiluminescent signal using a digital imager (CCD camera) or by exposing the membrane to X-ray film. The intensity of the bands corresponds to the amount of the target phospho-protein. To ensure equal loading, the membrane is often stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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What is an Inhibition Assay? Biobide. [Link]
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A 7-Step Guide to Western Blotting. BioPharma APAC. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]
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General Protocol for Western Blot Analysis. REPROCELL. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]
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Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. NIST. [Link]
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Enzyme-linked Immunosorbent Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
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Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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ELISA Handbook. Boster Bio. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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In vitro kinase assay. protocols.io. [Link]
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Protocol for Invitro Kinase Assay. Unknown Source. [Link]
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Cell-Based Assays Guide. Antibodies.com. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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In vitro enzymatic assay. ResearchGate. [Link]
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NF-kappaB Signaling Pathway. RayBiotech. [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. PMC. [Link]
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In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
-
Enzyme assay. Wikipedia. [Link]
-
6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
-
In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]
-
In vitro benchmarking of NF-κB inhibitors. PMC. [Link]
-
NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. AnyGenes. [Link]
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Transcription - NF-kB signaling pathway. Bio-Rad. [Link]
-
Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Journal of Pharmaceutical Research International. [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC. [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. [Link]
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Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. AIR Unimi. [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC. [Link]
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comparative study of the synthetic routes to 3,4-Dichloro-5-fluorocinnamic acid
Topic: Comparative Study of the Synthetic Routes to 3,4-Dichloro-5-fluorocinnamic Acid CAS Registry Number: 1807414-01-2 (Acid), 1160574-74-2 (Aldehyde Precursor)
Executive Summary
This compound is a highly specialized fluorinated phenylpropanoid intermediate, critical in the development of next-generation pharmaceuticals, particularly in the synthesis of indole-based inhibitors and modulators for metabolic disease targets. Its unique substitution pattern—combining the lipophilicity of chlorine with the metabolic stability and binding efficacy of fluorine—makes it a high-value scaffold.
This guide objectively compares the three primary synthetic strategies: Knoevenagel Condensation , Heck Coupling , and the Perkin Reaction . Based on yield, scalability, and atom economy, the Knoevenagel Condensation is identified as the superior route for gram-to-kilogram scale production, offering yields >85% with minimal metal contamination.
Comparative Route Analysis
The following table summarizes the performance metrics for the three evaluated pathways. Data is synthesized from experimental baselines of structurally homologous electron-deficient benzaldehydes (e.g., 3,4-difluorobenzaldehyde).
| Feature | Route A: Knoevenagel (Recommended) | Route B: Heck Coupling | Route C: Perkin Reaction |
| Starting Material | 3,4-Dichloro-5-fluorobenzaldehyde | 1-Bromo-3,4-dichloro-5-fluorobenzene | 3,4-Dichloro-5-fluorobenzaldehyde |
| Reagents | Malonic acid, Pyridine, Piperidine | Acrylic acid, Pd(OAc)₂, Ligand, Base | Acetic anhydride, NaOAc |
| Typical Yield | 85 – 92% | 70 – 80% | 55 – 65% |
| Atom Economy | High (Loss of CO₂ & H₂O) | Moderate (Loss of HBr) | Low (Loss of AcOH) |
| Purification | Acid-Base Precipitation (Simple) | Column Chromatography (Difficult) | Steam Distillation / Crystallization |
| Scalability | Excellent (Linear scale-up) | Moderate (Catalyst cost/removal) | Poor (Viscous tars, high temp) |
| Green Metric | High (Organocatalytic) | Low (Heavy metal waste) | Low (High energy/waste) |
Detailed Technical Guide: Route A (Knoevenagel Condensation)
Mechanistic Insight
This route utilizes the high electrophilicity of the aldehyde carbonyl, enhanced by the electron-withdrawing nature of the 3,4-dichloro-5-fluoro motif. The reaction proceeds via a Doebner modification, where pyridine acts as the solvent and decarboxylating agent, while piperidine serves as the organocatalyst to form the reactive enolate of malonic acid.
Key Advantage: The in situ decarboxylation drives the equilibrium forward, preventing the retro-aldol reaction and ensuring high conversion to the trans-isomer.
Experimental Protocol (Self-Validating)
Scale: 50 mmol input
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Charging: Add 3,4-dichloro-5-fluorobenzaldehyde (9.65 g, 50 mmol) and malonic acid (6.24 g, 60 mmol, 1.2 eq).
-
Solvent/Catalyst: Add pyridine (20 mL) followed by piperidine (0.5 mL, catalytic).
-
Checkpoint: The mixture should be a slurry that clears upon warming.
-
-
Reaction: Heat the mixture to 85–90 °C for 1 hour, then increase to reflux (115 °C) for 3 hours.
-
Observation: Vigorous evolution of CO₂ gas indicates the decarboxylation phase. Reaction is complete when gas evolution ceases.
-
-
Quench & Workup:
-
Cool the reaction to room temperature.[1]
-
Pour the mixture into ice-cold HCl (2M, 200 mL) with vigorous stirring.
-
Validation: A white to off-white precipitate should form immediately. Check supernatant pH < 2 to ensure full precipitation.
-
-
Purification:
-
Filter the solid and wash with cold water (3 x 50 mL) to remove pyridinium salts.
-
Recrystallize from Ethanol/Water (3:1) .
-
Target Yield: ~10.5 g (89%).
-
Process Workflow Visualization
Figure 1: Step-by-step workflow for the Knoevenagel condensation route, highlighting critical control points.
Alternative Strategy: Route B (Heck Coupling)
Strategic Utility
This route is preferred only when the aldehyde precursor is unavailable, but the aryl halide (1-bromo-3,4-dichloro-5-fluorobenzene ) is accessible. It avoids the need for oxidation states adjustment but introduces heavy metal challenges.
Protocol Summary
-
Reagents: Aryl bromide (1.0 eq), Acrylic acid (1.2 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (2.5 eq).
-
Solvent: DMF or DMAc (Anhydrous).
-
Conditions: 100 °C, 12–16 hours under Argon.
-
Critical Control: The reaction must be strictly oxygen-free to prevent Pd-black precipitation.
-
Workup: Requires filtration through Celite to remove Palladium, followed by acid-base extraction to separate the product from neutral byproducts (e.g., dehalogenated arenes).
Catalytic Cycle Visualization
Figure 2: The Heck catalytic cycle. Note that the electron-deficient nature of the aryl ring facilitates the oxidative addition step.
Critical Assessment & Troubleshooting
Why Knoevenagel Wins:
-
Electronic Synergy: The 3,4-dichloro-5-fluoro substitution pattern makes the aldehyde highly electrophilic, significantly accelerating the condensation step with malonic acid compared to electron-rich substrates (e.g., methoxy-benzaldehydes).
-
Purity Profile: The Heck reaction often yields trace amounts of de-halogenated byproducts (loss of Cl or F) due to competitive oxidative addition at the wrong C-X bond, especially at high temperatures. The Knoevenagel route preserves the halogenation pattern perfectly.
Common Pitfalls:
-
Incomplete Decarboxylation (Route A): If the reaction is stopped too early (before CO₂ cessation), the intermediate benzylidenemalonic acid will contaminate the product. Ensure reflux is maintained until gas evolution stops.
-
Isomerization: Both routes predominantly yield the thermodynamic trans-(E)-isomer. However, exposure to UV light during workup can induce cis-isomerization. Store product in amber vials.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. Retrieved from 2
-
Pandya, K. C., & Pandya, R. B. (1941). The Condensation of Aldehydes with Malonic Acid. Indian Academy of Sciences. Retrieved from 3
-
AdvTechInd. (2024). Product Catalog: this compound (CAS 1807414-01-2). Retrieved from
-
Organic Syntheses. (1951). m-Nitrocinnamic Acid (Procedure for substituted cinnamic acids). Org. Synth. 31 , 66. Retrieved from 4
-
Beilstein J. Org. Chem. (2020).[1][5][6][7][8][9] Reductive carbonylation of aryl iodides to fluorobenzaldehydes. Retrieved from 10
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- 5. sioc.cas.cn [sioc.cas.cn]
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- 9. jocpr.com [jocpr.com]
- 10. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
3,4-Dichloro-5-fluorocinnamic acid proper disposal procedures
[1][2]
Executive Summary & Chemical Classification
3,4-Dichloro-5-fluorocinnamic acid is a specialized halogenated organic intermediate often utilized in structure-activity relationship (SAR) studies for drug development.[1][2] Unlike standard organic waste, the presence of fluorine and chlorine atoms on the aromatic ring dictates a strict disposal pathway.[2]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity.[1][2]
-
Disposal Stream: Halogenated Organic Waste (Strict Segregation Required).[1][2]
Critical Directive: Under no circumstances should this compound enter "Non-Halogenated" waste streams or municipal water systems.[1][2][3] The presence of fluorine requires specific incineration protocols to manage hydrogen fluoride (HF) generation.
Technical Justification: The "Why" Behind the Protocol
Effective safety management requires understanding the downstream consequences of disposal errors.
-
Incineration Chemistry: When this compound is incinerated, the halogen atoms react to form acid gases:
-
Regulatory Compliance: Mixing halogenated waste with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire volume. This forces the disposal facility to treat the entire bulk container as halogenated, significantly increasing disposal costs and potentially violating the facility's permit limits for halogen load.
Hazard Profile & Compatibility Data
Before handling waste, verify the hazard profile. While specific SDS data for this exact isomer may be limited in public databases, its structural analogs (fluorinated/chlorinated cinnamic acids) follow a consistent hazard pattern.[1]
| Parameter | Specification | Actionable Insight |
| GHS Classification | Irritant (H315, H319, H335) | Wear nitrile gloves and safety glasses.[1][2] Use a fume hood for solid handling to avoid dust inhalation.[2][4] |
| Physical State | Solid (Crystalline Powder) | susceptible to static charge; avoid metal spatulas if dust cloud risk exists.[1][2] |
| Reactivity | Acidic Organic | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases.[1][2] |
| Disposal Code | Halogenated Organic | Label explicitly as "Contains Fluorine/Chlorine".[1][2] |
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired reagents, weighing paper, contaminated gloves, and filter cakes.
-
Containment: Place the solid material into a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Double Containment: If using bags, double-bag the waste to prevent rupture by crystalline edges.[1][2]
-
Storage: Store in the Solid Waste satellite accumulation area, segregated from oxidizers.
Scenario B: Disposal of Liquid Waste (Mother Liquor/Reaction Mixtures)
Applicable for: HPLC effluent, reaction solvents, or dissolved compound.
-
Solvent Assessment: Determine the primary solvent.[2]
-
Segregation: Pour into the carboy designated "Halogenated Organic Solvents" .
-
pH Check: If the solution is highly acidic (pH < 2), neutralize slightly (to pH 5-9) before adding to the organic waste drum to prevent corrosion of the waste container, unless your facility uses plastic drums exclusively.[1][2]
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for segregating this specific compound to ensure compliance with EPA and local EHS regulations regarding halogenated waste.
Figure 1: Decision tree for the segregation of halogenated cinnamic acid derivatives, ensuring downstream incineration compatibility.
Emergency Procedures (Spill Response)
In the event of a bench-top spill of solid this compound:
-
PPE: Upgrade to double nitrile gloves and N95 dust mask (or work in hood).[1][2]
-
Containment: Do not dry sweep (creates dust).[1][2] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Cleanup: Scoop the damp material and the paper towel into the Halogenated Solid Waste container.[2]
-
Decontamination: Wipe the surface with a mild soap solution followed by water.[2]
References
Personal Protective Equipment (PPE) & Handling Guide: 3,4-Dichloro-5-fluorocinnamic Acid
Executive Summary & Hazard Profiling
3,4-Dichloro-5-fluorocinnamic acid is a halogenated aromatic carboxylic acid used primarily as a building block in medicinal chemistry (e.g., synthesis of isoquinolones or enzyme inhibitors).[1] Its structural integration of chlorine and fluorine atoms on the phenyl ring enhances lipophilicity and metabolic stability, but also increases its potential for bioavailability and tissue penetration relative to non-halogenated analogs.
While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 3,4-Dichlorocinnamic acid, CAS 1202-39-7; 3-Chloro-4-fluorocinnamic acid, CAS 155814-22-5) mandates a conservative safety approach.[1]
Predicted GHS Classification (Conservative Model)
| Hazard Class | Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1] | Acidic functionality ( |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3][4] | Crystalline dust acts as a mechanical and chemical irritant to mucous membranes. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3][5] | Fine powder inhalation risk; halogenated acids often trigger upper respiratory tract inflammation. |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1][3] | Analogs (e.g., fluorocinnamic acids) often carry acute toxicity warnings. Treat as Toxic . |
Personal Protective Equipment (PPE) Strategy
The following PPE selection is based on the "Barrier-in-Depth" principle, assuming the compound is handled as a dry powder (highest inhalation risk) or in organic solution (highest permeation risk).
A. Respiratory Protection (The Primary Defense)
Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]
-
Action Level: If hood work is impossible (e.g., equipment maintenance), a respirator is mandatory.
-
Selection: Full-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) pre-filters.[1]
-
Why? The P100 stops particulates; the OV layer protects against vapors if the acid is dissolved in volatile solvents (DCM, THF).
-
B. Dermal Protection (Glove Selection)
Halogenated organic acids can permeate standard latex rapidly. Nitrile is the baseline, but thickness matters.
-
Dry Solid Handling:
-
Solution Handling (DCM, Chloroform, THF):
C. Eye & Face Protection[2][3][4][6][7][8]
-
Standard: Chemical Safety Goggles (indirect venting).[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]
-
High Risk: Face shield required during scale-up (>10g) or when heating reaction mixtures.[1]
PPE Decision Logic
Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier.[1]
Operational Protocol: Safe Handling & Transfer
Objective: Minimize dust generation and prevent surface contamination.
Step 1: Preparation
-
Verify Ventilation: Check fume hood flow monitor (target: 80–100 fpm face velocity).
-
Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" (common with dry cinnamic acid derivatives).[1] Static charge can cause powder to leap from spatulas, bypassing PPE.
-
Spill Readiness: Have a "dry spill kit" (scoop, brush, sealable bag) inside the hood before opening the vial.
Step 2: Weighing Procedure
-
Place the analytical balance inside the fume hood or powder enclosure.
-
Tare the receiving vessel (flask/vial) before opening the chemical container.[1]
-
Open the container.[4] Do not place the cap on the hood surface; hold it or place it on a clean Kimwipe.
-
Transfer using a disposable spatula (avoids cross-contamination and cleaning risks).[1]
-
Triple-Rinse: If transferring to a reaction flask, rinse the weighing boat/funnel with the reaction solvent into the flask to ensure 100% mass transfer and decontamination of the tool.
Step 3: Decontamination
-
Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Ethanol or Acetone) before returning it to storage.[1]
-
Dispose of the Kimwipe as Solid Hazardous Waste .
-
Remove gloves by turning them inside out (do not touch the outer surface).[6] Wash hands immediately with soap and water (20 seconds).[1]
Waste Disposal & Emergency Response
Disposal Classification
Because this molecule contains both Chlorine and Fluorine, it must be segregated strictly to prevent regulatory violations and incineration issues.
| Waste Stream | Description | Container Labeling |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, solid chemical.[1] | "Hazardous Waste: Solid - Halogenated Organic.[1] Toxic/Irritant."[7] |
| Liquid Waste | Mother liquors, reaction mixtures, rinses. | "Hazardous Waste: Liquid - Halogenated Organic."[1] |
| Sharps | Contaminated needles/glass.[1] | "Bio/Chem Sharps" (Do not recap needles).[1] |
Critical Note: Do NOT mix with non-halogenated solvents (like Acetone/Methanol waste) if your facility separates them.[1] Halogenated waste is significantly more expensive to incinerate; mixing small amounts contaminates the cheaper stream.
Emergency Procedures
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Time is critical to prevent corneal opacity from the acidic nature.
-
Skin Contact: Brush off dry powder first (adding water to powder can create a concentrated acidic paste).[1] Then wash with soap and copious water.[2][3][6][7][8]
-
Spills:
-
Evacuate the immediate area if dust is airborne outside the hood.
-
Don PPE: Goggles, N95/P100 respirator, double nitrile gloves.
-
Contain: Cover with a damp paper towel (to suppress dust) or use a dedicated chemical vacuum (HEPA).[1]
-
Clean: Wipe area with soap/water, then acetone.
-
References
-
PubChem. 3,4-Dichlorocinnamic acid (Compound Summary).[1] National Library of Medicine. Retrieved from [Link][1]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011).[1] Retrieved from [Link]
-
OSHA. Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. westliberty.edu [westliberty.edu]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
